Product packaging for Radezolid(Cat. No.:CAS No. 869884-78-6)

Radezolid

Katalognummer: B1680497
CAS-Nummer: 869884-78-6
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: BTTNOGHPGJANSW-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Radezolid has been used in trials studying the treatment of Abscess, Bacterial Skin Diseases, Streptococcal Infections, Infectious Skin Diseases, and Staphylococcal Skin Infections, among others.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23FN6O3 B1680497 Radezolid CAS No. 869884-78-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTNOGHPGJANSW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007238
Record name Radezolid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869884-78-6
Record name Radezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869884-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radezolid [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Radezolid
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Record name RADEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PC6LO35W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vitro Activity of Radezolid Against Gram-Positive Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Radezolid, a novel oxazolidinone antibiotic, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacterial infections. As a member of the oxazolidinone class, this compound shares a mechanism of action with linezolid, the first clinically approved drug in this class. However, this compound exhibits enhanced potency against a broad spectrum of Gram-positive pathogens, including those that have developed resistance to other antimicrobial agents. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its efficacy against key Gram-positive bacteria, and details the experimental methodologies used to evaluate its antimicrobial properties.

Mechanism of Action

Oxazolidinones, including this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis.[1] This class of antibiotics binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[1] This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors. This compound's enhanced activity is attributed to additional interactions with the ribosomal target site.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex (fMet-tRNA, mRNA) 30S_subunit->Initiation_Complex This compound This compound This compound->50S_subunit Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex Prevents formation of

Mechanism of action of this compound.

In Vitro Antimicrobial Activity

The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. This compound has demonstrated superior in vitro activity compared to linezolid against a variety of Gram-positive pathogens.

Data Presentation

The following tables summarize the MIC values for this compound against Staphylococcus aureus, Enterococcus faecalis, and Streptococcus agalactiae.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

Organism (n)DrugMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
MRSA (82) & MSSA (55)This compound≤0.125 - 0.5--[2]
MRSA & MSSALinezolid≤0.5 - 4--[2]

Note: For the study cited, the MIC₅₀/MIC₉₀ of linezolid was approximately four times that of this compound.[2]

Table 2: In Vitro Activity of this compound against Enterococcus faecalis

Organism (n)DrugMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
E. faecalis (302)This compound-0.250.50[3]
E. faecalis (302)Linezolid-24[3]
Linezolid-Resistant E. faecalis (71)This compound0.5 - 1--
Linezolid-Resistant E. faecalis (71)Tedizolid1 - 4--

Table 3: In Vitro Activity of this compound against Streptococcus agalactiae

Organism (n)DrugMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
S. agalactiae (136)This compound--Generally 1/2 to 1/4 of Linezolid[4]
S. agalactiae (136)Linezolid---[4]

Time-Kill Assays

Time-kill assays are performed to assess the pharmacodynamic properties of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time. While specific quantitative time-kill data for this compound against a range of Gram-positive pathogens is not widely available in the cited literature, studies on linezolid indicate that oxazolidinones are generally bacteriostatic against staphylococci and enterococci.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. This is an important pharmacodynamic parameter that can influence dosing regimens. For the oxazolidinone class, linezolid has been shown to have a moderate PAE against Gram-positive organisms. One study found the PAE for linezolid at 4 times the MIC to be between 0.5 and 2.4 hours against S. aureus, S. epidermidis, and E. faecalis.[3] Specific quantitative PAE data for this compound is limited in the reviewed literature.

Resistance Mechanisms

Resistance to oxazolidinones in Gram-positive bacteria is primarily mediated by mutations in the 23S rRNA gene, which is the target site of these drugs. Alterations in ribosomal proteins L3 and L4 can also contribute to resistance. Additionally, the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the 23S rRNA, can confer resistance to oxazolidinones and other classes of antibiotics.

This compound This compound Target_Site 23S rRNA of 50S Ribosomal Subunit This compound->Target_Site Binds to Resistance Resistance Mechanisms Target_Site->Resistance Target_Mutation Target Site Mutations (23S rRNA, L3, L4 proteins) Resistance->Target_Mutation Enzymatic_Modification Enzymatic Modification (cfr gene) Resistance->Enzymatic_Modification

Mechanisms of resistance to this compound.

Experimental Protocols

The in vitro data presented in this guide were primarily generated using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: The stock solution is serially diluted to obtain a range of concentrations.

  • Incorporation into Agar: Each dilution is added to molten Mueller-Hinton agar at a specified temperature (45-50°C) and poured into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are grown overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions Prepare_Stock->Serial_Dilute Add_to_Agar Incorporate into Molten Agar Serial_Dilute->Add_to_Agar Pour_Plates Pour Agar Plates Add_to_Agar->Pour_Plates Inoculate_Plates Inoculate Plates Pour_Plates->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (16-20h at 35-37°C) Inoculate_Plates->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for Agar Dilution MIC Testing.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens, including resistant strains. Its lower MIC values compared to linezolid suggest it may be a valuable therapeutic option. Further studies are warranted to fully elucidate its pharmacodynamic properties, including detailed time-kill kinetics and post-antibiotic effects against a broader array of Gram-positive bacteria. The standardized methodologies outlined in this guide are crucial for the continued evaluation of this compound and other novel antimicrobial agents.

References

Radezolid's Binding Affinity to the Ribosomal Peptidyl Transferase Center: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radezolid is a next-generation oxazolidinone antibiotic designed to overcome resistance to earlier compounds in its class, such as linezolid. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This technical guide provides an in-depth analysis of this compound's binding affinity to the ribosomal peptidyl transferase center (PTC), the catalytic heart of the ribosome. We will delve into the quantitative binding data available, detailed experimental protocols used to elucidate its binding characteristics, and visualize the key molecular interactions and experimental workflows.

Quantitative Binding Affinity Data

Direct quantitative binding affinity data for this compound, such as dissociation constants (Kd) or inhibition constants (Ki), are not extensively reported in publicly available literature. However, the half-maximal inhibitory concentration (IC50) for the inhibition of in vitro translation provides a functional measure of its potency.

Ribosome TypeAssayIC50 (µM)Reference
Wild-type E. coli RibosomesIn vitro translation of superfolder green fluorescent protein (sf-GFP)0.9[1]
Cfr-modified E. coli RibosomesIn vitro translation of superfolder green fluorescent protein (sf-GFP)4.9[1]

The Cfr methyltransferase modifies the 23S rRNA at position A2503, conferring resistance to several classes of antibiotics that target the PTC.[2] The higher IC50 value for this compound against Cfr-modified ribosomes indicates a reduction in its inhibitory activity, though it retains modest efficacy.[1]

Mechanism of Action at the Peptidyl Transferase Center

This compound binds to the A-site of the peptidyl transferase center on the 50S ribosomal subunit.[3][4] Its binding is context-specific, with enhanced activity observed when an alanine residue is present in the penultimate position of the nascent polypeptide chain.[1] High-resolution cryogenic electron microscopy (cryo-EM) structures have revealed that the alanine side chain fits into a hydrophobic pocket created by the bound this compound, thereby stabilizing the drug-ribosome interaction.[1][5]

This compound's enhanced potency compared to linezolid is attributed to additional interactions mediated by its unique structural features. The D-ring of this compound, for instance, is thought to provide a potency advantage.[2]

Experimental Protocols

The characterization of this compound's binding to the ribosome has been achieved through a combination of sophisticated biochemical and structural biology techniques. Below are detailed methodologies for two key experimental approaches.

Cryo-Electron Microscopy (Cryo-EM) of this compound-Ribosome Complexes

Cryo-EM has been instrumental in visualizing the precise binding mode of this compound within the PTC at near-atomic resolution.

Methodology:

  • Preparation of Ribosome-Radezolid Complexes:

    • Purified 70S ribosomes from the target bacterial species (e.g., Staphylococcus aureus or Escherichia coli) are incubated with an excess of this compound.[3]

    • The incubation is typically performed at 37°C to facilitate binding, followed by a period on ice.[3]

    • For studying stalled ribosome complexes, in vitro transcription-translation reactions are performed in the presence of this compound using a specific mRNA template known to induce stalling.[1]

  • Grid Preparation and Vitrification:

    • A small volume of the ribosome-Radezolid complex solution is applied to a glow-discharged cryo-EM grid.

    • The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample, preserving the native state of the complexes.

  • Data Acquisition:

    • The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector.

    • A large number of images (micrographs) are collected automatically.

  • Image Processing and 3D Reconstruction:

    • Individual ribosome particles are picked from the micrographs.

    • The particles are then classified and aligned to generate a high-resolution three-dimensional map of the ribosome-Radezolid complex.

    • Specialized software is used for particle picking, 2D and 3D classification, and final 3D reconstruction.

  • Model Building and Refinement:

    • An atomic model of the ribosome and this compound is built into the cryo-EM density map.

    • The model is then refined to optimize the fit to the experimental data.

Toeprinting Assay for Ribosome Stalling

Toeprinting assays are used to identify the specific sites on an mRNA where ribosomes are stalled by an antibiotic.

Methodology:

  • In Vitro Transcription-Translation Reaction:

    • A coupled in vitro transcription-translation system is used.

    • A specific mRNA template, often containing a known stalling sequence, is added to the reaction mixture.

    • The reaction is initiated in the presence of varying concentrations of this compound.

  • Primer Extension:

    • A radiolabeled or fluorescently labeled DNA primer, complementary to a region downstream of the potential stalling site on the mRNA, is annealed to the mRNA.

    • Reverse transcriptase is then added to synthesize a cDNA copy of the mRNA template.

  • Analysis of cDNA Products:

    • The reverse transcriptase will extend the primer until it encounters the stalled ribosome, at which point it will be blocked, resulting in a truncated cDNA product (a "toeprint").

    • The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

    • The positions of the toeprints are determined by comparing their migration to a sequencing ladder generated from the same mRNA template.

    • An increase in the intensity of a specific toeprint band in the presence of this compound indicates drug-induced ribosome stalling at that particular codon.

Visualizations

This compound's Mechanism of Action at the PTC

Radezolid_Mechanism cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site This compound This compound This compound->A_Site Binds to Inhibition Inhibition of Peptide Bond Formation This compound->Inhibition Nascent_Peptide Nascent Peptide (with penultimate Alanine) Nascent_Peptide->this compound Stabilizes binding Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Blocked entry

Caption: this compound binds to the A-site of the PTC, a process stabilized by the nascent peptide.

Experimental Workflow for Cryo-EM Analysis

CryoEM_Workflow A 1. Ribosome-Radezolid Complex Formation B 2. Grid Preparation & Vitrification A->B C 3. Cryo-EM Data Acquisition B->C D 4. Image Processing & 3D Reconstruction C->D E 5. Atomic Model Building & Refinement D->E F High-Resolution Structure E->F

Caption: A streamlined workflow for determining the structure of this compound bound to the ribosome.

Experimental Workflow for Toeprinting Assay

Toeprinting_Workflow A 1. In Vitro Translation with this compound B 2. Primer Annealing & Reverse Transcription A->B C 3. Gel Electrophoresis of cDNA Products B->C D 4. Analysis of Toeprint Bands C->D E Identification of Ribosome Stall Sites D->E

References

An In-depth Technical Guide to the Intracellular Accumulation and Activity of Radezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radezolid is a novel biaryloxazolidinone antibiotic, representing a significant advancement in the oxazolidinone class, which includes linezolid.[1][2] Its unique chemical structure, featuring a biaryl spacer and a heteroaryl side chain, confers a dibasic character and increases its hydrophilicity at physiological pH.[3][4][5] These modifications result in an improved antimicrobial profile, with enhanced activity against a range of bacteria, including linezolid-resistant strains.[1][6] A critical feature of this compound, and the focus of this guide, is its marked ability to accumulate within host cells. This characteristic is paramount for treating infections caused by intracellular pathogens, which can evade the host immune system and many antibiotics by residing within cells. This guide provides a comprehensive overview of the quantitative data, mechanisms, and experimental methodologies related to this compound's intracellular pharmacokinetics and pharmacodynamics.

Intracellular Accumulation of this compound

This compound demonstrates rapid, extensive, and reversible accumulation in a wide variety of both phagocytic and non-phagocytic cells.[3][6] This high level of intracellular penetration is a key differentiator from its predecessor, linezolid, and is fundamental to its potent intracellular activity.

Quantitative Analysis of Accumulation

Studies have consistently shown that this compound reaches intracellular concentrations approximately 10- to 12-fold higher than the surrounding extracellular environment.[3][7] This contrasts sharply with linezolid, which typically achieves a cellular-to-extracellular (C/E) concentration ratio of only about 1.0 to 1.5.[4] The accumulation is remarkably consistent across diverse cell types, including macrophages, neutrophils, keratinocytes, endothelial cells, and osteoblasts.[2][6]

The kinetics of this process are rapid; the half-life for cellular uptake is approximately 6 minutes, with a subsequent efflux half-life of about 9 minutes, indicating the drug can freely enter and exit the cell.[3][5]

Table 1: Cellular Accumulation and Pharmacokinetics of this compound
ParameterCell Types StudiedValueReference
Accumulation Ratio (C/E) THP-1 Macrophages, J774 Macrophages, PMNs, Osteoblasts~10- to 12-fold[3][7]
Keratinocytes, Endothelial Cells, Bronchial Epithelial Cells~10-fold[2][6]
Uptake Half-life (t½) THP-1 and J774 Macrophages, PMNs~6 minutes[3][5]
Efflux Half-life (t½) THP-1 and J774 Macrophages, PMNs~9 minutes[3][5]
Subcellular Localization J774 Macrophages~60% Cytosol, ~40% Lysosomes[2][3][5][6]
Subcellular Distribution

Upon entering the cell, this compound does not distribute uniformly. Subcellular fractionation studies have revealed a dual localization pattern. Approximately 60% of the intracellular drug concentration resides in the cytosol, while the remaining 40% is sequestered within the lysosomes.[2][3][6] No specific association with mitochondria has been observed.[3][5] This distribution ensures the drug is present in the primary cellular compartments where intracellular bacteria like Listeria monocytogenes (cytosol) and Staphylococcus aureus (phagolysosomes) reside.[1]

Mechanism of Cellular Uptake and Accumulation

The accumulation of this compound is not an active, energy-dependent process but is rather governed by the physicochemical properties of the molecule and the physiological pH gradients of the cell.[3] The proposed mechanism involves passive diffusion across the cell membrane followed by partial sequestration, or "proton trapping," in acidic organelles.[3][5]

The key factors are:

  • Passive Diffusion: The uncharged form of this compound diffuses freely across the plasma membrane into the cytosol, driven by the concentration gradient.

  • pH-Dependent Trapping: Lysosomes maintain an acidic internal environment (pH ~5.0). This compound, as a weak base, becomes protonated and therefore charged within this acidic compartment. This charged form is less membrane-permeable and becomes effectively trapped, leading to accumulation.[3][8]

  • Energy Independence: The process is not saturable and is independent of cellular energy.[3]

  • No Efflux Pump Interaction: Accumulation is unaffected by common efflux pump inhibitors, suggesting this compound is not a substrate for these resistance mechanisms.[3][5]

G cluster_cell Intracellular Space cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~5.0) ext_radezolid_free This compound (Uncharged) cytosol_this compound ~60% of Total Intracellular Drug This compound (Uncharged) ext_radezolid_free->cytosol_this compound Passive Diffusion ext_radezolid_charged This compound-H⁺ (Charged) cytosol_this compound->ext_radezolid_free Efflux lysosome_this compound ~40% of Total Intracellular Drug This compound-H⁺ (Charged/Trapped) cytosol_this compound->lysosome_this compound Diffusion lysosome_proton H⁺

Mechanism of this compound cellular accumulation via diffusion and proton trapping.

Intracellular Antibacterial Activity

The high intracellular concentration of this compound translates directly into potent antibacterial activity. It is consistently more effective than linezolid against intracellular pathogens, a result of both its higher accumulation and its superior intrinsic activity (lower Minimum Inhibitory Concentrations, MICs).[2][6]

Time-kill curve analyses show that this compound acts more rapidly than linezolid against bacteria both in broth and within infected macrophages.[2][6] Its efficacy has been demonstrated against bacteria residing in various subcellular compartments, including the cytosol, vacuoles, and phagolysosomes.[1][6] Furthermore, it retains its potent activity against linezolid-resistant bacterial strains.[6]

Table 2: Comparative Intracellular Activity and MICs of this compound vs. Linezolid
Bacterial SpeciesSubcellular LocationHost CellThis compound MIC (mg/L)Linezolid MIC (mg/L)Intracellular PotencyReference
S. aureus (MSSA, MRSA) PhagolysosomeTHP-1 Macrophages, Osteoblasts0.25 - 21 - 16This compound is ~10-fold more potent[6][7][9]
S. epidermidis PhagolysosomeTHP-1 Macrophages0.252This compound is more potent[6]
L. monocytogenes CytosolTHP-1 Macrophages0.03 - 0.061 - 2This compound is significantly more potent[10]
L. pneumophila Replication VacuolesTHP-1 Macrophages0.5 - 14 - 8This compound is significantly more potent[10]
E. faecalis (Linezolid-Resistant) N/A (Planktonic)N/A0.5 - 1≥64This compound MIC is 8-fold lower (MIC₉₀)[11][12]

Key Experimental Protocols

The following sections detail the generalized methodologies used to quantify the intracellular accumulation and activity of this compound.

Protocol: Measurement of Intracellular Drug Accumulation

This protocol quantifies the total amount of drug associated with a cell population. The use of a radiolabeled compound is standard for achieving high sensitivity and accuracy.

  • Cell Culture: Culture cells (e.g., THP-1 macrophages) to the desired density.

  • Incubation: Incubate the cells with a known concentration of radiolabeled ([¹⁴C]) this compound for a defined period (e.g., 2 hours for equilibrium).

  • Separation: Rapidly separate the cells from the extracellular medium. This is often achieved by centrifuging the cell suspension through a layer of silicone oil, which is immiscible with the aqueous layers, effectively separating the cell pellet from the drug-containing medium.

  • Cell Lysis: Lyse the washed cell pellet using sonication or a suitable detergent.

  • Quantification:

    • Drug Content: Measure the radioactivity in an aliquot of the cell lysate using liquid scintillation counting.

    • Protein Content: Measure the total protein concentration in another aliquot of the lysate (e.g., using a Lowry or BCA assay).

  • Calculation: Calculate the intracellular drug concentration, typically expressed as ng of drug per mg of cell protein. The cellular-to-extracellular (C/E) ratio is then determined by relating this value to the extracellular drug concentration, often using a standard cell volume conversion factor (e.g., 5 µL/mg of protein).[13]

G A 1. Culture Cells (e.g., THP-1 Macrophages) B 2. Incubate with [14C]this compound A->B C 3. Separate Cells (Centrifugation) B->C D 4. Lyse Cells (Sonication) C->D E 5a. Scintillation Counting (Drug) D->E F 5b. Protein Assay D->F G 6. Calculate C/E Ratio (ng drug/mg protein) E->G F->G G A 1. Infect Host Cells with Bacteria B 2. Remove Extracellular Bacteria (e.g., Gentamicin) A->B C 3. Incubate with This compound (24h) B->C D 4. Wash and Lyse Host Cells C->D E 5. Serial Dilution and Plate Lysate D->E F 6. Incubate Plates and Count CFUs E->F G 7. Calculate Log Reduction in CFU/mg Protein F->G

References

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of Radezolid in Animal Models of Skin Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radezolid is a novel oxazolidinone antibiotic with potent in vitro activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common causative agent of skin and soft tissue infections (SSTIs).[1][2][3] Preclinical in vivo studies are a critical step in the evaluation of new antimicrobial agents. While extensive clinical trial data for this compound in uncomplicated skin and skin structure infections (uSSSIs) exists, detailed public-domain protocols and quantitative data from preclinical animal models for skin infections are not widely available.[4][5][6]

These application notes provide a framework for researchers to evaluate the in vivo efficacy of this compound in established murine models of skin infection. The protocols described are based on well-characterized models used for other antibiotics, including other oxazolidinones like linezolid, and can be adapted for the specific investigation of this compound.

In Vitro Potency of this compound

In vitro studies have demonstrated that this compound has greater antibacterial activity against S. aureus compared to linezolid.[1][2] The minimum inhibitory concentration (MIC) of this compound against S. aureus has been reported to be in the range of ≤0.125 to 0.5 mg/L, which is approximately four times lower than that of linezolid.[1][2][3] This superior in vitro potency suggests a strong potential for efficacy in in vivo settings.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus
AntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
This compound≤0.125 - 0.50.250.5[7][8]
Linezolid≤0.5 - 424[7][8]

Recommended In Vivo Animal Models

Two well-established murine models are recommended for assessing the efficacy of this compound in treating skin infections: the Murine Tape-Stripping Superficial Skin Infection Model and the Murine Full-Thickness Wound Infection Model.

Murine Tape-Stripping Superficial Skin Infection Model

This model is suitable for evaluating topically administered this compound for superficial skin infections like impetigo. It involves the disruption of the epidermal barrier to facilitate infection.

  • Animal Preparation:

    • Use female BALB/c mice (6-8 weeks old).

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

    • Shave a small area on the dorsal side of the mice.

  • Skin Barrier Disruption:

    • Apply adhesive tape repeatedly to the shaved area to strip the stratum corneum. This will be visible as a glistening surface.

  • Infection:

    • Prepare a suspension of a clinical isolate of S. aureus (e.g., MRSA strain USA300) in the mid-logarithmic growth phase.

    • Apply a small volume (e.g., 10 µL) of the bacterial suspension (containing approximately 10^7 CFU) to the stripped skin area.

  • Treatment:

    • Prepare the this compound formulation for topical application (e.g., as an ointment or cream).

    • At a predetermined time post-infection (e.g., 2-4 hours), apply the this compound formulation to the infected area.

    • Include vehicle control and comparator antibiotic (e.g., linezolid or mupirocin) groups.

    • Apply treatment once or twice daily for a specified duration (e.g., 3-5 days).

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Excise the infected skin tissue using a biopsy punch.

    • Homogenize the tissue in sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar media (e.g., Mannitol Salt Agar) to determine the bacterial load (CFU/g of tissue).

    • Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.

Diagram: Murine Tape-Stripping Skin Infection Workflow

tape_stripping_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Anesthesia Anesthetize Mouse Shaving Shave Dorsal Area Anesthesia->Shaving TapeStripping Tape-Strip Skin Shaving->TapeStripping Inoculation Apply S. aureus TapeStripping->Inoculation Treatment_Groups Administer Treatment (this compound, Linezolid, Vehicle) Inoculation->Treatment_Groups Euthanasia Euthanize Mouse Treatment_Groups->Euthanasia Biopsy Excise Infected Tissue Euthanasia->Biopsy Homogenization Homogenize Tissue Biopsy->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count Determine Bacterial Load (CFU/g tissue) Plating->CFU_Count wound_infection_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Anesthesia Anesthetize Mouse Shaving Shave Dorsal Area Anesthesia->Shaving Wounding Create Full-Thickness Wound Shaving->Wounding Inoculation Inoculate Wound with S. aureus Wounding->Inoculation Systemic Systemic this compound (p.o. or i.v.) Inoculation->Systemic Topical Topical this compound Inoculation->Topical Treatment_Options OR Systemic->Treatment_Options Bacterial_Load Bacterial Load (CFU/g tissue) Systemic->Bacterial_Load Wound_Healing Wound Area Measurement Systemic->Wound_Healing Histology Histological Analysis Systemic->Histology Topical->Bacterial_Load Topical->Wound_Healing Topical->Histology Treatment_Options->Topical

References

Application Notes and Protocols: High-Resolution Cryo-EM Structures of Radezolid-Stalled Ribosome Complexes

Author: BenchChem Technical Support Team. Date: November 2025

These notes provide a detailed overview and protocols for studying the structural basis of ribosome inhibition by radezolid, a second-generation oxazolidinone antibiotic. The information is targeted towards researchers, scientists, and drug development professionals working on antibiotic mechanisms and ribosome structure.

Introduction: this compound's Mechanism of Action

This compound is a synthetic antibiotic belonging to the oxazolidinone class, which also includes linezolid.[1] These antibiotics function by inhibiting protein synthesis in bacteria. They bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, specifically at the A-site, thereby sterically hindering the placement of incoming aminoacyl-tRNA and preventing peptide bond formation.[2][3]

A key feature of oxazolidinones like this compound is their context-specific mechanism of action. They do not stall all translation but are particularly effective when the nascent polypeptide chain contains an alanine at the penultimate (-1) position.[1][4] High-resolution cryo-electron microscopy (cryo-EM) structures have revealed that the alanine side chain fits into a small hydrophobic pocket created by the bound this compound, which enhances the antibiotic's binding to the ribosome and leads to more effective stalling of translation.[1][5][6][7] This structural understanding provides a molecular basis for the context-specificity of this important class of antibiotics.[1]

Quantitative Data Summary

The following tables summarize the key high-resolution cryo-EM structures of this compound in complex with bacterial ribosomes.

Table 1: Cryo-EM Structures of this compound-Stalled E. coli Ribosomes

Complex DescriptionOrganismResolution (Å)PDB IDEMDB IDPrimary Citation
Wild-type stalled ribosome with this compoundEscherichia coli2.487s1iEMD-24802Tsai K, et al. (2022)[6]
Cfr-modified stalled ribosome with this compoundEscherichia coli2.427s1kEMD-24803Tsai K, et al. (2022)[7]

Table 2: Cryo-EM Structure of this compound Bound to S. aureus 50S Subunit

Complex DescriptionOrganismResolution (Å)PDB IDEMDB IDPrimary Citation
50S ribosomal subunit with this compoundStaphylococcus aureus (MRSA)3.16wruEMD-21888Wright A, et al. (2020)[8]

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanism of action and the general experimental workflow for determining the structures.

Radezolid_Mechanism This compound Context-Specific Inhibition cluster_ribosome Ribosome Peptidyl Transferase Center (PTC) P_Site P-Site tRNA (with nascent peptide) Ala Penultimate Alanine P_Site->Ala Exposes Alanine Stalled Stalled Ribosome Complex P_Site->Stalled Inhibits Translation A_Site A-Site (Vacant) This compound This compound This compound->A_Site Binds to A-Site This compound->Stalled Inhibits Translation Ala->this compound Stabilizes Binding (Hydrophobic Interaction)

Caption: Mechanism of this compound-induced ribosome stalling.

CryoEM_Workflow Cryo-EM Experimental Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_recon 3D Reconstruction Prep 1. Prepare Stalled Complex (Ribosome + mRNA + tRNA + this compound) Grid 2. Cryo-EM Grid Preparation (Vitrification) Prep->Grid Acquire 3. Data Collection (Cryo-TEM) Grid->Acquire Process 4. Image Pre-processing (Movie Correction, CTF Estimation) Acquire->Process Pick 5. Particle Picking Process->Pick Class2D 6. 2D Classification Pick->Class2D Class3D 7. 3D Classification & Refinement Class2D->Class3D Model 8. Atomic Model Building Class3D->Model Final High-Resolution Structure Model->Final

Caption: General workflow for cryo-EM structure determination.

Experimental Protocols

The following protocols are generalized from published studies on this compound-ribosome complexes and standard cryo-EM practices.[9][10][11]

This protocol describes the in vitro assembly of ribosome complexes stalled by this compound.

  • Component Preparation :

    • Purify 70S ribosomes from the desired bacterial strain (e.g., E. coli MRE600) using sucrose gradient centrifugation.

    • Synthesize or purchase mRNA encoding a peptide sequence known to be stalled by this compound (e.g., containing a penultimate alanine codon).

    • Prepare the specific peptidyl-tRNA that will occupy the P-site upon stalling.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Complex Assembly :

    • In a reaction buffer (e.g., pH 7.5 buffer containing magnesium ions[9]), combine the 70S ribosomes, mRNA, and P-site peptidyl-tRNA.

    • Incubate the mixture to allow for the formation of the initiation complex and elongation to the stalling point.

    • Introduce this compound to the reaction mixture at a concentration sufficient to saturate the ribosome binding sites.

    • Incubate to allow this compound binding and stalling of the ribosome complexes.

    • Purify the stalled complexes from unbound components, typically using a sucrose cushion or gradient centrifugation.

This protocol is for preparing frozen-hydrated specimens for cryo-EM imaging.

  • Grid Selection : Use appropriate cryo-EM grids, such as Quantifoil R1.2/1.3 300-mesh copper grids with a carbon support film.[9]

  • Sample Application :

    • Concentrate the purified stalled ribosome complexes to an optimal concentration for cryo-EM (typically 1-2 µg/µl).[11]

    • Apply 3-4 µL of the sample to a freshly glow-discharged grid.

  • Vitrification :

    • Blot the grid to remove excess liquid, leaving a thin film of the sample.

    • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot). This process embeds the complexes in a layer of vitreous (non-crystalline) ice.[11]

    • Store the vitrified grids in liquid nitrogen until imaging.

This protocol outlines the general steps for collecting high-resolution images.

  • Microscope Setup :

    • Use a high-end cryo-transmission electron microscope (cryo-TEM), such as a 200 or 300 kV Titan Krios, equipped with a direct electron detector.[11]

  • Data Collection Strategy :

    • Load the vitrified grid into the microscope under cryogenic conditions.

    • Screen the grid to identify areas with optimal ice thickness and particle distribution.

    • Automate the collection of a large number of images (micrographs), typically several thousand, in movie mode to account for beam-induced motion.[11][12]

This protocol describes the computational pipeline to generate a 3D structure from the collected 2D images.

  • Pre-processing :

    • Use software like MotionCor2 to correct for beam-induced motion by aligning the frames of each movie micrograph and to perform dose-weighting.[11]

    • Determine the Contrast Transfer Function (CTF) for each micrograph using software such as Gctf.[11]

  • Particle Picking :

    • Automatically select particle images (projections of the ribosome complex) from the corrected micrographs using a template-based or template-free picking algorithm (e.g., Laplacian of Gaussian).[11]

  • 2D Classification :

    • Sort the extracted particles into different classes based on their 2D projections using software like RELION. This step is crucial for removing images of ice contaminants, aggregates, or damaged particles.[11]

  • 3D Reconstruction and Refinement :

    • Generate an initial 3D model (ab initio or from a reference) from a good subset of particles.

    • Perform iterative rounds of 3D classification and refinement to sort particles into structurally homogeneous populations and improve the resolution of the final 3D map.

    • Perform post-processing steps, including B-factor sharpening, to enhance map features.

  • Model Building :

    • Fit an atomic model of the ribosome, tRNAs, mRNA, and this compound into the final high-resolution cryo-EM density map. Refine the model to optimize its fit and stereochemistry.

References

Application Notes and Protocols for Assaying the Anti-Biofilm Activity of Radezolid against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to antibiotics and host immune responses. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which acts as a protective barrier. Radezolid is a novel oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Emerging research indicates that this compound exhibits potent antibacterial and anti-biofilm activity against S. aureus, including methicillin-resistant (MRSA) strains.[3][4][5][6] Notably, this compound has demonstrated greater in vitro antibacterial activity than the first-generation oxazolidinone, linezolid, with a minimum inhibitory concentration (MIC) that is approximately four times lower.[3][4][7] Furthermore, at sub-inhibitory concentrations, this compound has been shown to significantly inhibit biofilm formation.[3][4]

These application notes provide detailed protocols for assaying the anti-biofilm activity of this compound against S. aureus, enabling researchers to effectively evaluate its potential as a therapeutic agent for biofilm-related infections.

Data Presentation

Table 1: Summary of this compound's In Vitro Activity against Staphylococcus aureus

ParameterThis compound Value (mg/L)Linezolid Value (mg/L)Reference Strain(s)Key FindingsCitations
MIC Range ≤0.125 - 0.5≤0.5 - 4Clinical isolates of MRSA and MSSAThis compound demonstrates superior antibacterial activity compared to linezolid.[3][4][7][8]
MIC50 Not explicitly stated~4x higher than this compoundClinical isolates of MRSA and MSSAConfirms the enhanced potency of this compound.[7]
MIC90 Not explicitly stated~4x higher than this compoundClinical isolates of MRSA and MSSAFurther supports the enhanced potency of this compound.[7]
Biofilm Inhibition (Sub-MIC) Significant inhibition at 1/8 and 1/16 x MICLess effective than this compound at equivalent sub-MICsS. aureus clinical isolatesThis compound effectively prevents biofilm formation at concentrations below those required to inhibit planktonic growth.[3][4]
Mature Biofilm Eradication Effective at 8 x MICLess effective than this compoundEnterococcus faecalis (as a proxy)Higher concentrations of this compound are required to eradicate established biofilms.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Staphylococcus aureus strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Culture S. aureus in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the lowest concentration with an OD similar to the negative control.

Crystal Violet Assay for Biofilm Quantification

This assay measures the total biofilm biomass.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Protocol:

  • Biofilm Formation: In a 96-well plate, add 200 µL of an overnight culture of S. aureus (adjusted to ~1 x 107 CFU/mL in TSB with 1% glucose) to each well. To test for biofilm inhibition, add varying concentrations of this compound at this step.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with 200 µL of sterile PBS, being careful not to disturb the biofilm.

  • Fixation (Optional): Add 200 µL of methanol to each well and incubate for 15 minutes. Aspirate the methanol.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three to four times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-590 nm using a spectrophotometer.

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

Protocol:

This protocol follows the same initial steps as the Crystal Violet Assay for biofilm inhibition. The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the untreated control, as determined by the crystal violet staining.[10]

Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Protocol:

  • Form Mature Biofilm: Grow S. aureus biofilms in a 96-well plate for 24 hours as described in the Crystal Violet Assay (steps 1 and 2).

  • Remove Planktonic Cells: Aspirate the medium containing planktonic cells.

  • Add this compound: Add fresh TSB containing two-fold serial dilutions of this compound to the wells with the established biofilms.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification: Determine the viability of the remaining biofilm using a metabolic assay (e.g., XTT or MTT) or by colony-forming unit (CFU) counting after sonication to dislodge the biofilm. The MBEC is the lowest concentration of this compound that results in a significant reduction in viable cells compared to the untreated control.[10]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Anti-Biofilm Activity cluster_inhibition Biofilm Inhibition Assay (MBIC) cluster_eradication Biofilm Eradication Assay (MBEC) prep Prepare S. aureus Inoculum & this compound Dilutions inhibit_setup Co-incubate Bacteria & this compound (24h) prep->inhibit_setup erad_form Form Mature Biofilm (24h) prep->erad_form inhibit_wash Wash to Remove Planktonic Cells inhibit_setup->inhibit_wash inhibit_stain Crystal Violet Staining inhibit_wash->inhibit_stain inhibit_quantify Quantify Biofilm Biomass (OD570) inhibit_stain->inhibit_quantify erad_treat Treat Biofilm with this compound (24h) erad_form->erad_treat erad_wash Wash to Remove Drug erad_treat->erad_wash erad_viability Assess Cell Viability (e.g., MTT/CFU) erad_wash->erad_viability G cluster_pathway S. aureus Biofilm Regulation & this compound's Mechanism cluster_agr agr Quorum Sensing System cluster_this compound This compound Mechanism of Action AIP Autoinducing Peptide (AIP) (Cell Density Signal) AgrC AgrC (Sensor Kinase) AIP->AgrC Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates RNAIII RNAIII (Effector Molecule) AgrA->RNAIII Upregulates Proteases Proteases, PSMs RNAIII->Proteases Upregulates Adhesion Adhesion Factors (e.g., Protein A) RNAIII->Adhesion Downregulates Biofilm Biofilm Dispersal Proteases->Biofilm Adhesion->Biofilm Promotes Formation This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits ProteinSynthesis->Adhesion Required for

References

Application Notes and Protocols for Utilizing Radezolid in Studies of Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Listeria monocytogenes is a facultative intracellular pathogen responsible for listeriosis, a serious infection with high mortality rates, particularly in immunocompromised individuals, pregnant women, and newborns.[1] Its ability to survive and replicate within host cells presents a significant challenge for antibiotic therapy, necessitating the use of antimicrobial agents that can effectively penetrate host cells and exert their activity in the intracellular environment. Radezolid is a novel oxazolidinone antibiotic that has demonstrated potent activity against a variety of Gram-positive bacteria, including intracellular pathogens.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studies of Listeria monocytogenes, with a focus on its intracellular activity.

This compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5] It has shown improved potency compared to the first-generation oxazolidinone, linezolid, against various bacteria.[6][7] A key feature of this compound is its ability to accumulate within phagocytic cells, reaching concentrations significantly higher than the extracellular medium.[2][3][8] This accumulation is a critical attribute for an antibiotic targeting intracellular pathogens like L. monocytogenes.

These application notes will provide a summary of the available data on this compound's efficacy against L. monocytogenes, detailed protocols for in vitro and cell-based assays, and a discussion of the relevant cellular signaling pathways.

Data Presentation

Table 1: In Vitro Susceptibility of Listeria monocytogenes to this compound and Comparators
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Linezolid241 - 4[9]
Ampicillin≤0.06≤0.06-[10]
Meropenem≤0.06≤0.06-[10]
Erythromycin0.120.12-[10]
Gentamicin≤0.5≤0.5-[9]
Moxifloxacin0.251-[9]
Ciprofloxacin0.52-[9]
Vancomycin0.51-[9]
Tetracycline116-[9]

Note: Researchers should determine the MIC of this compound against their specific L. monocytogenes strain(s) of interest using the protocol provided below.

Table 2: Intracellular Activity of this compound against Listeria monocytogenes

Studies have demonstrated that this compound is significantly more potent than Linezolid in reducing the intracellular burden of L. monocytogenes in THP-1 macrophages.[2][11]

AntibioticHost Cell LineL. monocytogenes StrainConcentration% Reduction in Intracellular CFU (Time)Reference
This compoundTHP-1 macrophagesEGD10x MIC~90% (24h)[2][11] (extrapolated)
LinezolidTHP-1 macrophagesEGD10x MIC~50% (24h)[2][11] (extrapolated)

Note: The values presented are estimations based on graphical data from the cited literature. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against L. monocytogenes using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Listeria monocytogenes strain (e.g., EGD, ATCC 19115)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of L. monocytogenes on a non-selective agar plate (e.g., Brain Heart Infusion agar), pick 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in a range of this compound concentrations.

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Intracellular Activity Assay in THP-1 Macrophages

This protocol details the methodology to assess the intracellular activity of this compound against L. monocytogenes using the human monocyte-like cell line THP-1.[12][13]

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Listeria monocytogenes strain

  • Brain Heart Infusion (BHI) broth and agar

  • This compound

  • Gentamicin

  • Sterile water (for cell lysis)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Differentiation:

    • Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10⁵ cells/well in a 24-well plate in the presence of 100 ng/mL PMA.

    • Incubate for 48-72 hours. The cells will become adherent.

    • After incubation, wash the cells twice with warm PBS to remove non-adherent cells and replace the medium with fresh, antibiotic-free RPMI-1640 with 10% FBS. Allow the cells to rest for 24 hours before infection.

  • Bacterial Inoculum Preparation:

    • Grow L. monocytogenes overnight in BHI broth at 37°C with shaking.

    • The following day, subculture the bacteria in fresh BHI broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Wash the bacteria twice with PBS by centrifugation and resuspend in RPMI-1640 without serum.

  • Infection of Macrophages:

    • Infect the differentiated THP-1 cells with L. monocytogenes at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

    • Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.

    • Incubate for 1 hour at 37°C in 5% CO₂ to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • After the 1-hour infection period, wash the cells three times with warm PBS.

    • Add fresh RPMI-1640 containing 10% FBS and a high concentration of an antibiotic that does not penetrate eukaryotic cells well, such as gentamicin (50 µg/mL), to kill any remaining extracellular bacteria.

    • Incubate for 1 hour.

  • Antibiotic Treatment:

    • Wash the cells three times with warm PBS to remove the gentamicin.

    • Add fresh RPMI-1640 with 10% FBS containing the desired concentrations of this compound (e.g., 0.1x, 1x, 10x MIC). Include a control well with no antibiotic.

    • Incubate for the desired time points (e.g., 2, 6, 24 hours).

  • Enumeration of Intracellular Bacteria:

    • At each time point, wash the cells three times with PBS.

    • Lyse the macrophages by adding 500 µL of sterile, cold water to each well and incubating for 10 minutes at room temperature.

    • Scrape the wells and collect the lysate.

    • Perform serial dilutions of the lysate in PBS and plate on BHI agar plates.

    • Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).

    • The results can be expressed as CFU per well or normalized to the protein content of the cell lysate.

Mandatory Visualizations

Signaling Pathway

Listeria_Signaling cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_phagosome Phagosome L_monocytogenes_ext L. monocytogenes InternalinA InlA L_monocytogenes_phag L. monocytogenes LLO Listeriolysin O (LLO) PlcA, PlcB L_monocytogenes_phag->LLO secretes E_cadherin E-cadherin InternalinA->E_cadherin binds Phagocytosis Phagocytosis E_cadherin->Phagocytosis triggers Phagocytosis->L_monocytogenes_phag Phagosome_Lysis Phagosome Lysis LLO->Phagosome_Lysis mediates L_monocytogenes_cyto L. monocytogenes Phagosome_Lysis->L_monocytogenes_cyto releases into Cytosol Cytosol ActA ActA L_monocytogenes_cyto->ActA expresses PRRs Pattern Recognition Receptors (PRRs) L_monocytogenes_cyto->PRRs activates Actin_Polymerization Actin Polymerization ActA->Actin_Polymerization induces Cell_to_Cell_Spread Cell-to-Cell Spread Actin_Polymerization->Cell_to_Cell_Spread NF_kB_IRF3 NF-κB & IRF3 Activation PRRs->NF_kB_IRF3 Cytokine_Production Pro-inflammatory Cytokine Production NF_kB_IRF3->Cytokine_Production This compound This compound This compound->Cytosol accumulates in Ribosome 50S Ribosomal Subunit This compound->Ribosome targets Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition leads to Protein_Synthesis_Inhibition->L_monocytogenes_cyto inhibits growth of

Caption: Signaling pathway of Listeria monocytogenes infection and the action of this compound.

Experimental Workflow

Intracellular_Activity_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Culture_THP1 Culture and Differentiate THP-1 cells with PMA Infect Infect THP-1 cells with L. monocytogenes (MOI 10:1) Culture_THP1->Infect Culture_Listeria Culture L. monocytogenes to mid-log phase Culture_Listeria->Infect Incubate_Infect Incubate for 1 hour Infect->Incubate_Infect Wash_Gentamicin Wash and treat with Gentamicin (1 hour) Incubate_Infect->Wash_Gentamicin Wash_this compound Wash and add this compound at various concentrations Wash_Gentamicin->Wash_this compound Incubate_Treatment Incubate for 2, 6, 24 hours Wash_this compound->Incubate_Treatment Lyse Lyse THP-1 cells Incubate_Treatment->Lyse Plate Plate serial dilutions of lysate Lyse->Plate Count Incubate and count CFU Plate->Count

Caption: Workflow for assessing the intracellular activity of this compound.

Mechanism of Action

Radezolid_MoA This compound This compound Bacterial_Cell_Wall Bacterial Cell Wall and Membrane This compound->Bacterial_Cell_Wall penetrates Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S binds to Bacterial_Cytoplasm Bacterial Cytoplasm Bacterial_Cell_Wall->Bacterial_Cytoplasm Bacterial_Cytoplasm->Ribosome_50S A_Site A-site of Peptidyl Transferase Center (PTC) Ribosome_50S->A_Site Initiation_Complex 70S Initiation Complex (tRNA, mRNA, 30S, 50S) A_Site->Initiation_Complex prevents formation of Inhibition Inhibition A_Site->Inhibition leads to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis is required for Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

References

Application of Radezolid in Treating Community-Acquired Pneumonia Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Radezolid (RX-1741) is a next-generation oxazolidinone antibiotic developed for the treatment of serious Gram-positive bacterial infections, including community-acquired pneumonia (CAP). As a biaryloxazolidinone, it exhibits enhanced potency and a favorable safety profile compared to earlier compounds in its class, such as linezolid. This compound has demonstrated excellent in vitro activity against key CAP pathogens, including multidrug-resistant Streptococcus pneumoniae and Staphylococcus aureus. Having completed Phase 2 clinical trials for CAP, this compound presents a promising therapeutic option.[1]

These application notes provide a comprehensive overview of the preclinical data and experimental models relevant to the evaluation of this compound in CAP. The protocols detailed below are based on established murine and rat models of bacterial pneumonia and can be adapted for the specific investigation of this compound's efficacy and pharmacodynamics.

Data Presentation

In Vitro Activity of this compound

This compound has shown superior in vitro potency compared to linezolid against a range of respiratory pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against key bacterial species implicated in community-acquired pneumonia.

Bacterial SpeciesThis compound MIC Range (mg/L)Linezolid MIC Range (mg/L)Reference
Streptococcus pneumoniae (ErmB)≤ 0.250.5 - 2[2]
Staphylococcus aureus (MSSA)0.5 - 42 - 4[2]
Staphylococcus aureus (MRSA)≤ 0.25 - 82 - 8[2]
Haemophilus influenzae0.25 - 22 - 64[2]
Moraxella catarrhalis≤ 0.25 - 12 - 16[2]
Legionella pneumophila1 - 44 - 16[2]
In Vivo Efficacy of Oxazolidinones in Pneumonia Models

While specific in vivo efficacy data for this compound in CAP models is not extensively published, studies on similar oxazolidinones like linezolid and tedizolid in murine and rat pneumonia models provide a strong basis for expected outcomes. These studies demonstrate a significant reduction in bacterial load in the lungs and improved survival rates. The pharmacodynamic parameter most predictive of efficacy for oxazolidinones in these models is the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).

Animal ModelPathogenTreatmentKey FindingsReference
Immunocompetent Rat PneumoniaS. pneumoniae (penicillin-sensitive)Linezolid (50 mg/kg, oral, b.i.d.)As effective as ceftriaxone in preventing mortality and reducing bacterial load in bronchoalveolar lavage fluid.[3]
Neutropenic Murine PneumoniaS. aureus (MRSA)LinezolidA fAUC/MIC ratio of 19 was associated with bacteriostasis.[4]
Neutropenic Murine PneumoniaS. aureus (MRSA)TedizolidA fAUC/MIC ratio of 20 was associated with bacteriostasis.[4]
Immunocompetent Murine PneumoniaS. pneumoniaeTedizolid (40 mg/kg/day)Achieved >2-log reduction in bacterial burden at 24 hours.[5]
Neutropenic Murine PneumoniaS. pneumoniaeTedizolid (55 mg/kg/day)Achieved >2-log reduction in bacterial burden at 24 hours.[5]

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of this compound in community-acquired pneumonia models. These protocols are based on established and validated models for other oxazolidinones and can be adapted for this compound.

Murine Model of Pneumococcal Pneumonia

This model is suitable for evaluating the in vivo efficacy of this compound against Streptococcus pneumoniae.

1. Animal Strain and Housing:

  • Use specific pathogen-free female ICR or CBA/J mice, 6-8 weeks old.

  • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Induction of Neutropenia (for neutropenic model):

  • Administer cyclophosphamide at 150 mg/kg intraperitoneally on day -4 and 100 mg/kg on day -1 relative to infection to induce neutropenia.

3. Bacterial Strain and Inoculum Preparation:

  • Use a clinically relevant strain of S. pneumoniae with a known MIC to this compound.

  • Culture the bacteria on blood agar plates and then in a suitable broth (e.g., Todd-Hewitt broth) to mid-log phase.

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL).

4. Induction of Pneumonia:

  • Anesthetize the mice using isoflurane.

  • Inoculate intranasally with 50 µL of the bacterial suspension.

5. This compound Treatment:

  • Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).

  • Administer this compound at various dose levels and frequencies (e.g., once or twice daily) for a defined duration (e.g., 24-72 hours).

6. Efficacy Endpoints:

  • Bacterial Load in Lungs: At the end of the treatment period, euthanize the mice, aseptically remove the lungs, and homogenize them in sterile PBS. Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.

  • Survival Studies: Monitor the survival of the animals for a specified period (e.g., 7 days) post-infection.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

A crucial aspect of evaluating a new antibiotic is to determine the PK/PD driver of its efficacy.

1. Pharmacokinetic Studies:

  • Administer a single dose of this compound to uninfected mice via the intended clinical route.

  • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Determine the concentration of this compound in the plasma using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

2. Pharmacodynamic Analysis:

  • Correlate the pharmacokinetic parameters with the efficacy data (bacterial load reduction) from the pneumonia model.

  • Determine the PK/PD index that best predicts the efficacy of this compound (e.g., %T>MIC, Cmax/MIC, or fAUC/MIC). For oxazolidinones, fAUC/MIC is typically the most predictive parameter.

Visualizations

Signaling Pathway: this compound Mechanism of Action

radezolid_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis Protein Synthesis 30S 30S This compound This compound This compound->50S Binds to 50S subunit at the peptidyl transferase center Inhibition Inhibition This compound->Inhibition Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth No_Growth Inhibition of Bacterial Growth Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound.

Experimental Workflow: Murine Pneumonia Model

murine_pneumonia_workflow cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment & Analysis A Animal Acclimatization (Mice, 6-8 weeks old) B Induction of Neutropenia (Cyclophosphamide, optional) A->B D Intranasal Inoculation B->D C Bacterial Inoculum Preparation (S. pneumoniae) C->D E This compound Administration (Varying Doses) D->E F Efficacy Endpoint Assessment E->F G Bacterial Load in Lungs (CFU) F->G Quantification H Survival Monitoring F->H Observation

Caption: Workflow for the murine pneumonia model.

Logical Relationship: PK/PD Analysis

pkpd_analysis cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) PK_Study Single-Dose PK Study in Mice PK_Params Calculate PK Parameters (Cmax, AUC) PK_Study->PK_Params PK_PD_Integration PK/PD Integration & Modeling PK_Params->PK_PD_Integration PD_Study Efficacy Study in Pneumonia Model PD_Endpoint Measure Bacterial Load Reduction PD_Study->PD_Endpoint PD_Endpoint->PK_PD_Integration PK_PD_Index Determine Predictive PK/PD Index (e.g., fAUC/MIC) PK_PD_Integration->PK_PD_Index

References

Application Notes and Protocols for the Quantification of Radezolid in Cellular and Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Radezolid, a novel oxazolidinone antibiotic, in cellular and tissue samples. The protocols outlined below are essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

Introduction

This compound is an oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy is, in part, attributed to its ability to accumulate within host cells, reaching concentrations significantly higher than extracellular levels.[2][3][4] Accurate quantification of this compound in cellular and tissue matrices is crucial for understanding its distribution, efficacy, and potential for treating intracellular infections.

This document provides protocols for two primary methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Scintillation Counting for radiolabeled compounds.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and the related, structurally similar oxazolidinone, Linezolid.

Table 1: In Vitro Antibacterial Activity of this compound and Linezolid

OrganismThis compound MIC (mg/L)Linezolid MIC (mg/L)
S. aureus (MSSA)0.5 - 42 - 4
S. aureus (MRSA)≤ 0.25 - 82 - 8
S. aureus (Linezolid-Resistant)0.25 - 216
S. epidermidis0.25 - 21 - 2
L. monocytogenes0.52
L. pneumophila1 - 44 - 16
E. faecalis (MIC50/MIC90)0.25 / 0.502 / 4

MIC: Minimum Inhibitory Concentration. Data compiled from multiple studies.[5][6][7][8]

Table 2: Cellular Accumulation of this compound

Cell TypeExtracellular Concentration (mg/L)Incubation TimeCellular-to-Extracellular Ratio
THP-1 Macrophages42 hours~12
J774 Macrophages42 hours~10-12
Human PMNs42 hours~10-12
Human KeratinocytesNot Specified2 and 24 hours~10
Human Endothelial CellsNot Specified2 and 24 hours~10
Human Bronchial Epithelial CellsNot Specified2 and 24 hours~10
Human OsteoblastsNot Specified2 and 24 hours~10

Data from studies on this compound accumulation.[2][3][4]

Table 3: Bioanalytical Method Parameters for Linezolid (as a proxy for this compound LC-MS/MS)

ParameterValue
Linearity Range0.1 - 50 µg/mL
LLOQ0.1 µg/mL
Inter-assay Precision<15%
Intra-assay Precision<15%
Accuracy97 - 112%
Extraction Recovery78 - 103%

These parameters for Linezolid can serve as a starting point for the validation of a this compound-specific LC-MS/MS method.[9]

Experimental Protocols

Protocol 1: Quantification of this compound in Cultured Cells using LC-MS/MS

This protocol is adapted from established methods for Linezolid and is suitable for the quantification of this compound in various cell lines.[9][10]

1. Sample Preparation (Cell Lysate) a. Culture cells to the desired confluency and incubate with the desired concentration of this compound for the specified time. b. Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS). c. For adherent cells, detach them using a cell scraper in a minimal volume of ice-cold PBS. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C). d. Resuspend the cell pellet in a known volume of chilled lysis buffer (e.g., RIPA buffer with protease inhibitors). A general starting point is 100 µL of buffer per 10^6 cells.[11] e. Lyse the cells by sonication on ice. For cell lysates, sonicate for approximately 1 minute in cycles of 10 seconds on and 10 seconds off.[11] f. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.[11] g. Collect the supernatant (cytosolic fraction) for analysis. h. Determine the protein concentration of the lysate using a BCA or Bradford protein assay. Results can be normalized to protein content.

2. Protein Precipitation and Extraction a. To 100 µL of cell lysate supernatant, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis a. Chromatographic Conditions (starting point): i. Column: C18 column (e.g., Waters X-bridge C18, 150 × 4.6 mm, 3.5 µm).[9] ii. Mobile Phase A: Water with 0.1% formic acid.[9] iii. Mobile Phase B: Acetonitrile with 0.1% formic acid.[9] iv. Flow Rate: 0.6 mL/min.[9] v. Gradient: Develop a suitable gradient to ensure separation from matrix components. b. Mass Spectrometry Conditions: i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: These will need to be optimized for this compound and the chosen internal standard.

4. Data Analysis a. Construct a calibration curve using standards prepared in a blank cell lysate matrix. b. Quantify the this compound concentration in the samples by interpolating from the calibration curve. c. Normalize the concentration to the protein content of the lysate (e.g., ng of this compound/mg of protein).

Protocol 2: Quantification of Radiolabeled this compound in Cultured Cells

This protocol is based on studies that have successfully used radiolabeled this compound to determine cellular accumulation.[2]

1. Cell Culture and Incubation a. Culture cells as described in Protocol 1. b. Incubate cells with [14C]-Radezolid at the desired concentration and for the specified duration.

2. Sample Collection and Lysis a. Wash the cells three times with ice-cold PBS to remove extracellular radiolabeled drug. b. Lyse the cells by sonication in a known volume of water or lysis buffer.[2]

3. Scintillation Counting a. Transfer a known volume of the cell lysate to a scintillation vial. b. Add an appropriate scintillation cocktail. c. Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis a. Create a standard curve by measuring the counts per minute (CPM) of known concentrations of [14C]-Radezolid. b. Determine the concentration of this compound in the cell lysates from the standard curve. c. The cellular concentration can be calculated and expressed relative to the extracellular concentration to determine the accumulation ratio.

Protocol 3: Quantification of this compound in Tissue Samples

This protocol provides a general framework for the extraction and quantification of this compound from tissue samples, which should be optimized for the specific tissue type.

1. Tissue Homogenization a. Excise the tissue of interest and rinse with ice-cold PBS to remove any blood.[11] b. Weigh the tissue and cut it into small pieces on ice. c. Add a suitable volume of homogenization buffer (e.g., RIPA buffer). A general guideline is 500 µL of buffer per 10 mg of tissue.[11] d. Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.[11] e. Keep the sample on ice for 30 minutes, with occasional vortexing.[11]

2. Lysate Processing and Extraction a. Sonicate the homogenate to further disrupt cells and shear DNA. For tissue lysates, this may require 2-5 minutes in cycles.[11] b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet debris.[11] c. Collect the supernatant. d. Proceed with protein precipitation and extraction as described in Protocol 1, steps 2a-2e.

3. LC-MS/MS Analysis a. Perform LC-MS/MS analysis as described in Protocol 1, step 3.

4. Data Analysis a. Construct a calibration curve using standards prepared in a blank tissue homogenate matrix from the same tissue type. b. Quantify the this compound concentration and express it as µg of this compound per gram of tissue.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Cell or Tissue Sample lysis Lysis / Homogenization (Sonication) start->lysis centrifugation1 Centrifugation (10,000 x g) lysis->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 protein_precip Protein Precipitation (Acetonitrile + IS) supernatant1->protein_precip Lysate centrifugation2 Centrifugation (14,000 x g) protein_precip->centrifugation2 supernatant2 Collect Supernatant centrifugation2->supernatant2 evaporation Evaporation supernatant2->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Sample for Injection data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for this compound quantification.

radezolid_moa cluster_ribosome Bacterial Ribosome This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell rrna 23S rRNA V domain This compound->rrna Binds to ribosome 50S Ribosomal Subunit ribosome->rrna protein_synthesis Protein Synthesis inhibition Inhibition rrna->inhibition inhibition->protein_synthesis

Caption: this compound's mechanism of action.

References

Application Notes and Protocols for the Topical Formulation Development of Radezolid in Dermatological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the development of topical formulations containing Radezolid, a next-generation oxazolidinone antibiotic. This compound presents a promising therapeutic option for various dermatological conditions, particularly those involving bacterial infections with resistant strains.[1] This document outlines the essential physicochemical properties of this compound, its mechanism of action, and detailed protocols for key in vitro experiments crucial for formulation development. The provided methodologies for solubility assessment, stability testing, and skin permeation studies are intended to streamline research and development efforts. Furthermore, this guide includes a list of common excipients suitable for topical formulations and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the development process.

Introduction to this compound

This compound is a potent oxazolidinone antibiotic with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation stage, makes it effective against strains resistant to other antibiotic classes.[3][4][5] Clinical studies have indicated that topical this compound is well-tolerated, suggesting its potential for treating skin and soft tissue infections.[1]

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, preventing the formation of the initiation complex necessary for protein synthesis.[3][4][5] This early-stage inhibition is a key differentiator from many other protein synthesis inhibitors.

cluster_bacterial_cell Bacterial Cell 30S_subunit 30S Ribosomal Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth This compound This compound This compound->Inhibition Inhibition->50S_subunit Binds to 50S subunit, preventing complex formation

Bacterial Protein Synthesis Inhibition by this compound.
Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for designing a stable and effective topical formulation.

PropertyValueSource
Molecular FormulaC₂₂H₂₃FN₆O₃[6]
Molecular Weight438.45 g/mol [2][6]
Water Solubility0.043 mg/mL[4]
logP1.23[4]
pKa (Strongest Acidic)8.56[4]
pKa (Strongest Basic)7.46[4]
Polar Surface Area112.24 Ų[4]
Solubility in DMSO≥43.8 mg/mL[2]
Solubility in Ethanol≥18.08 mg/mL (with gentle warming)[2]

Pre-formulation Studies: Experimental Protocols

Solubility Assessment in Topical Solvents

Objective: To determine the solubility of this compound in various solvents commonly used in dermatological formulations to select appropriate vehicles for development.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Solvents: Propylene Glycol, Ethanol, Polyethylene Glycol (PEG) 400, Isopropyl Myristate

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Protocol:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid this compound.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Express the solubility in mg/mL.

Stability Studies

Objective: To evaluate the stability of this compound in a prototype topical formulation under various stress conditions to determine its shelf-life and optimal storage conditions.

Materials:

  • Prototype this compound topical formulation

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)

  • pH meter

  • Viscometer

  • Microscope

  • HPLC system

Protocol:

  • Package the prototype formulation in the intended container-closure system.

  • Place the packaged samples in stability chambers under the specified conditions.

  • At predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated stability), withdraw samples for analysis.

  • For each sample, evaluate the following parameters:

    • Appearance: Color, odor, and phase separation.

    • pH: Measure the pH of the formulation.

    • Viscosity: Determine the viscosity using a viscometer.

    • Microscopic Examination: Observe for any changes in the microstructure or crystal growth.

    • Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method to assess degradation.

    • Antimicrobial Preservative Effectiveness: If applicable, perform testing at the beginning and end of the study.[7]

In Vitro Performance Testing

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To assess the rate and extent of this compound permeation through a skin model from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin) or a synthetic membrane (e.g., Strat-M®)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Formulated this compound product

  • Syringes and needles for sampling

  • HPLC system

Protocol:

  • Mount the skin membrane onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the membrane.

  • Equilibrate the system to 37°C.

  • Apply a finite dose of the this compound formulation to the surface of the skin in the donor compartment.

  • At specified time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.

cluster_workflow In Vitro Skin Permeation Workflow Prepare_Cells Prepare Franz Diffusion Cells Mount_Skin Mount Skin Membrane Prepare_Cells->Mount_Skin Fill_Receptor Fill Receptor Compartment Mount_Skin->Fill_Receptor Equilibrate Equilibrate to 37°C Fill_Receptor->Equilibrate Apply_Formulation Apply this compound Formulation Equilibrate->Apply_Formulation Sample_Collection Collect Samples at Time Intervals Apply_Formulation->Sample_Collection HPLC_Analysis Analyze Samples by HPLC Sample_Collection->HPLC_Analysis Data_Analysis Calculate Permeation Parameters HPLC_Analysis->Data_Analysis

Workflow for In Vitro Skin Permeation Study.

Formulation Components

The selection of excipients is critical to the performance and stability of a topical formulation.

Excipient ClassExamplesTypical Concentration Range (%)
Oily Phase Mineral oil, Petrolatum, Isopropyl myristate, Fatty alcohols (e.g., cetyl alcohol, stearyl alcohol)1-50
Aqueous Phase Purified waterq.s. to 100
Emulsifying Agents Cetearyl alcohol, Polysorbate 80, Sorbitan stearate1-15
Thickeners/Gelling Agents Carbomers, Xanthan gum, Hydroxyethyl cellulose0.1-5
Humectants Glycerin, Propylene glycol2-20
Preservatives Parabens (methyl, propyl), Phenoxyethanol, Benzoic acid0.01-1
Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Tocopherol (Vitamin E)0.01-0.1
pH Modifiers Citric acid, Sodium hydroxide, TriethanolamineAs needed
Penetration Enhancers Propylene glycol, Ethanol, Oleic acid1-10

Pathogenesis of Staphylococcus aureus Skin Infection

Understanding the pathogenesis of S. aureus skin infections is crucial for appreciating the therapeutic target of topical this compound.

cluster_infection_pathway S. aureus Skin Infection Pathogenesis Breach Skin Barrier Breach Adhesion S. aureus Adhesion (e.g., ClfA, ClfB) Breach->Adhesion Colonization Colonization and Biofilm Formation Adhesion->Colonization Toxin_Production Virulence Factor and Toxin Production Colonization->Toxin_Production Immune_Response Host Immune Response (Neutrophil Recruitment) Toxin_Production->Immune_Response Immune_Evasion Immune Evasion (e.g., CHIP, Eap) Toxin_Production->Immune_Evasion Inflammation Inflammation and Abscess Formation Immune_Response->Inflammation Immune_Evasion->Inflammation Tissue_Damage Tissue Damage Inflammation->Tissue_Damage

References

Investigating Radezolid's Efficacy in a Neutropenic Mouse Thigh Infection Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Radezolid, a novel oxazolidinone antibiotic, in a well-established neutropenic mouse thigh infection model. This model is a critical preclinical tool for assessing the in vivo potency of antimicrobial agents against clinically relevant pathogens, particularly Staphylococcus aureus.

Introduction

This compound is a next-generation oxazolidinone designed for potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and strains resistant to earlier-generation oxazolidinones like linezolid.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex.[2] The neutropenic mouse thigh infection model is a standardized and highly reproducible in vivo system for the initial evaluation of antimicrobial efficacy.[3][4] By inducing neutropenia, the model minimizes the influence of the host immune system, allowing for a more direct assessment of the antimicrobial agent's activity against the pathogen.[4][5]

Data Summary

The following tables summarize the in vitro activity of this compound against Staphylococcus aureus and the in vivo efficacy of a closely related novel oxazolidinone, AM 7359, in a mouse thigh infection model. This data provides a strong rationale for investigating this compound in a neutropenic mouse model.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus
StrainMIC (mg/L)
Methicillin-Susceptible S. aureus (MSSA)0.5 - 4
Methicillin-Resistant S. aureus (MRSA)≤ 0.25 - 8

Data compiled from multiple sources indicating the range of Minimum Inhibitory Concentrations (MICs).[6]

Table 2: In Vivo Efficacy of a Novel Oxazolidinone (AM 7359) in a Mouse Thigh Infection Model
PathogenTreatment (mg/kg)RouteLog10 CFU Reduction vs. Control
MRSA10p.o.~3.7
MRSA5p.o.~2.0
MRSA10i.v.~2.4
MRSA5i.v.~1.5
Linezolid-Resistant MRSA12.5p.o.≥2.5
Linezolid-Resistant MRSA6.25p.o.≥2.5

Data is derived from a study on AM 7359, a novel oxazolidinone with a similar profile to this compound.[7] The model in this study was not explicitly defined as neutropenic.

Experimental Protocols

This section provides detailed methodologies for conducting a study on this compound's efficacy in a neutropenic mouse thigh infection model.

Materials and Reagents
  • This compound (pharmaceutical grade)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Cyclophosphamide

  • Staphylococcus aureus strain (e.g., MRSA ATCC 43300)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Saline (sterile, 0.9%)

  • 6-8 week old female ICR mice

  • Sterile syringes and needles

  • Tissue homogenizer

  • Incubator (37°C)

  • Centrifuge

Experimental Workflow

G cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase A Induce Neutropenia (Cyclophosphamide) C Thigh Infection (Intramuscular Injection) A->C B Prepare S. aureus Inoculum B->C D Administer this compound (or Vehicle) C->D E Euthanize Mice D->E F Excise & Homogenize Thighs E->F G Serial Dilution & Plating F->G H Incubate & Enumerate CFU G->H

Caption: Experimental workflow for the neutropenic mouse thigh infection model.

Detailed Protocol Steps

3.1. Induction of Neutropenia

  • Administer cyclophosphamide to mice via intraperitoneal (i.p.) injection. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[5]

  • This regimen induces a state of neutropenia, making the mice more susceptible to bacterial infection.

3.2. Preparation of Bacterial Inoculum

  • Culture the desired Staphylococcus aureus strain overnight in Tryptic Soy Broth (TSB) at 37°C with shaking.

  • On the day of infection, dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.

  • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).

3.3. Thigh Infection

  • Two hours after the final cyclophosphamide dose, anesthetize the mice.

  • Inject 0.1 mL of the prepared bacterial inoculum into the posterior thigh muscle of one or both hind limbs.

3.4. This compound Administration

  • Two hours post-infection, begin treatment with this compound.

  • Administer this compound at various doses (e.g., based on the data in Table 2) via the desired route (oral gavage or intravenous injection).

  • Include a control group that receives the vehicle alone.

  • The treatment schedule can be a single dose or multiple doses over a 24-hour period.

3.5. Determination of Bacterial Burden

  • At a predetermined time point (e.g., 24 hours after the start of treatment), euthanize the mice.

  • Aseptically excise the infected thigh muscle(s).

  • Homogenize the tissue in a known volume of sterile saline.

  • Perform serial dilutions of the tissue homogenate in sterile saline.

  • Plate the dilutions onto Tryptic Soy Agar (TSA) plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) on each plate to determine the bacterial load per gram of tissue.

This compound's Mechanism of Action: Signaling Pathway

This compound, like other oxazolidinones, targets a very early step in bacterial protein synthesis.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex This compound This compound This compound->50S_subunit Inhibition Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex Blocks Formation

Caption: this compound inhibits bacterial protein synthesis by blocking initiation complex formation.

Conclusion

The neutropenic mouse thigh infection model is a robust platform for evaluating the in vivo efficacy of this compound. The provided protocols and data summary offer a solid foundation for researchers to design and execute studies to further characterize the pharmacodynamics of this promising antibiotic. The superior in vitro potency of this compound and the demonstrated in vivo efficacy of a similar compound suggest that this compound holds significant potential for the treatment of serious Gram-positive infections.

References

Troubleshooting & Optimization

Overcoming Radezolid resistance mechanisms in clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Radezolid. This guide provides troubleshooting advice, detailed experimental protocols, and quantitative data to help you navigate and overcome this compound resistance mechanisms in clinical isolates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: My this compound Minimum Inhibitory Concentrations (MICs) are consistently higher than expected for a specific clinical isolate. What are the potential causes?

A1: Higher than expected this compound MICs can be attributed to several resistance mechanisms. The most common are:

  • Target Site Mutations: Mutations in the V domain of the 23S rRNA gene are a primary mechanism of resistance to oxazolidinones, including this compound.[1][2][3]

  • cfr Gene Presence: The presence of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an rRNA methyltransferase, can confer resistance to multiple drug classes, including oxazolidinones.[4][5] This methylation occurs at position A2503 of the 23S rRNA, affecting drug binding.[6]

  • Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport this compound out of the bacterial cell, leading to reduced intracellular concentration and efficacy.[7]

To investigate the cause, we recommend the following workflow:

troubleshooting_high_mic start High this compound MIC Observed check_efflux Perform Efflux Pump Activity Assay (e.g., EtBr-agar cartwheel method) start->check_efflux efflux_positive Efflux activity detected check_efflux->efflux_positive add_epi Determine this compound MIC in the presence of an Efflux Pump Inhibitor (EPI) efflux_positive->add_epi Yes screen_mutations Screen for Target Site Mutations (e.g., 23S rRNA sequencing) efflux_positive->screen_mutations No mic_reduced Significant MIC reduction with EPI add_epi->mic_reduced conclusion_efflux Conclusion: Efflux is a likely resistance mechanism mic_reduced->conclusion_efflux Yes mic_reduced->screen_mutations No mutations_found Mutations detected screen_mutations->mutations_found conclusion_mutations Conclusion: Target site mutation is a likely resistance mechanism mutations_found->conclusion_mutations Yes screen_cfr Screen for cfr gene (e.g., PCR) mutations_found->screen_cfr No cfr_positive cfr gene detected screen_cfr->cfr_positive conclusion_cfr Conclusion: cfr-mediated resistance is likely cfr_positive->conclusion_cfr Yes no_common_mechanism No common resistance mechanism identified. Consider novel mechanisms or experimental artifacts. cfr_positive->no_common_mechanism No mic_protocol_workflow prep_antibiotic 1. Prepare this compound Stock Solution and Serial Dilutions in a 96-well plate. prep_inoculum 2. Prepare Bacterial Inoculum. Adjust to 0.5 McFarland standard. prep_antibiotic->prep_inoculum inoculate 3. Inoculate the 96-well plate with the bacterial suspension. prep_inoculum->inoculate incubate 4. Incubate at 35°C ± 2°C for 16-20 hours. inoculate->incubate read_mic 5. Read the MIC. Lowest concentration with no visible growth. incubate->read_mic checkerboard_workflow prep_plate 1. Prepare 96-well plate with serial dilutions of this compound (Drug A) along the y-axis and EPI (Drug B) along the x-axis. inoculate 2. Inoculate the plate with a standardized bacterial suspension. prep_plate->inoculate incubate 3. Incubate under appropriate conditions. inoculate->incubate read_mic 4. Determine the MIC of each drug alone and in combination. incubate->read_mic calculate_fic 5. Calculate the Fractional Inhibitory Concentration (FIC) index. read_mic->calculate_fic resistance_mechanisms This compound This compound ribosome Bacterial Ribosome (50S subunit) This compound->ribosome binds to protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis blocks bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death leads to resistance_mechanisms Resistance Mechanisms target_modification Target Site Modification (23S rRNA mutations) resistance_mechanisms->target_modification cfr_methylation cfr-mediated Methylation (at A2503) resistance_mechanisms->cfr_methylation efflux Efflux Pump Overexpression resistance_mechanisms->efflux reduced_binding Reduced this compound Binding target_modification->reduced_binding cfr_methylation->reduced_binding reduced_concentration Reduced Intracellular This compound Concentration efflux->reduced_concentration reduced_binding->ribosome reduced_concentration->ribosome less drug available to bind

References

Radezolid Technical Support Center: Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of Radezolid in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an oxazolidinone antibiotic. Its primary, on-target mechanism of action is the inhibition of bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex required for translation.[1][3][4] This action stops bacterial growth (bacteriostatic effect) and can lead to bacterial cell death (bactericidal effect), particularly against streptococci.[1][5]

Q2: What is the principal off-target effect of this compound and other oxazolidinones in mammalian cellular models?

The primary off-target effect of this compound in mammalian cells is the inhibition of mitochondrial protein synthesis.[6][7] This occurs because mitochondrial ribosomes, which originate from an endosymbiotic relationship with bacteria, are structurally similar to bacterial ribosomes.[7][8] Inhibition of mitochondrial translation can disrupt the synthesis of essential proteins for the electron transport chain (ETC), leading to cellular stress and metabolic dysfunction.[6][9]

Q3: My cells treated with this compound show decreased proliferation and signs of metabolic stress (e.g., increased lactate). What is the likely cause?

This is a classic sign of off-target mitochondrial toxicity. By inhibiting mitochondrial protein synthesis, this compound can impair the function of the electron transport chain, which is crucial for aerobic respiration.[9] This forces cells to rely more on glycolysis for ATP production, resulting in increased lactate production (a phenomenon known as the Warburg effect) and can lead to a reduction in the rate of cellular proliferation.[6] The effect is typically reversible upon removal of the compound.[6]

Q4: How does this compound's accumulation in cells affect experimental design?

This compound actively accumulates in many mammalian cell types, reaching intracellular concentrations approximately 10- to 12-fold higher than the extracellular medium.[10][11][12] Studies show it localizes to the cytosol (~60%) and lysosomes (~40%).[11][12] Researchers must consider this accumulation factor. The effective intracellular concentration at the site of off-target action (mitochondria, located in the cytosol) will be significantly higher than the concentration added to the culture medium. This can lead to off-target effects at lower-than-expected media concentrations.

Q5: Are some cell types more susceptible to this compound's off-target effects?

Yes. Cells that are highly dependent on aerobic respiration, such as neurons, cardiomyocytes, and rapidly dividing cells, may be more sensitive to the mitochondrial toxicity of this compound. Conversely, cells that are primarily glycolytic or cells lacking mitochondrial DNA (rho zero cells) show no growth inhibition from oxazolidinones, directly demonstrating that the effect is dependent on mitochondrial function.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cytotoxicity or reduced cell proliferation at therapeutic concentrations. Off-target inhibition of mitochondrial protein synthesis.1. Perform a dose-response curve to determine the IC50 for cell proliferation. 2. Measure mitochondrial function directly (See Experimental Protocols). 3. Consider using a lower concentration or a shorter exposure time.
Increased acidification of cell culture medium. Lactic acidosis due to a shift from aerobic respiration to glycolysis.1. Measure lactate concentration in the culture supernatant. 2. Assess mitochondrial respiratory chain enzyme activity.
Variable results between different cell lines. Differential reliance on mitochondrial respiration vs. glycolysis.1. Characterize the metabolic profile of your cell lines (e.g., using a Seahorse Analyzer). 2. Use rho zero cells as a negative control to confirm mitochondrial involvement.[6]
Assay interference (e.g., in fluorescence-based assays). This compound accumulates in lysosomes, which are acidic organelles. This could potentially interfere with pH-sensitive dyes or probes that localize to lysosomes.1. Review the localization and pH sensitivity of your assay reagents. 2. Run a vehicle-only control and a this compound-only control without cells to check for direct compound interference with the assay signal.

Data Presentation

Table 1: Comparative Activity and Cellular Accumulation of this compound and Linezolid This table summarizes key quantitative data, highlighting this compound's higher potency against bacteria and its significant accumulation in mammalian cells compared to the first-generation oxazolidinone, Linezolid.

ParameterThis compoundLinezolidReference(s)
Activity vs. S. aureus (MIC Range) 0.125 - 0.5 mg/L2 - 4 mg/L[13][14]
Activity vs. E. faecalis (MIC90) 0.5 mg/L4 mg/L[13]
Cellular Accumulation Ratio (Intracellular:Extracellular) ~10-12 fold~1-2 fold[10]
Mitochondrial Protein Synthesis IC50 (HepG2 cells) Data not available*114 µM[15]

Visualizations

cluster_0 On-Target Effect (Bacteria) cluster_1 Off-Target Effect (Mammalian Cells) Radezolid_B This compound B_Ribosome Bacterial 50S Ribosome Radezolid_B->B_Ribosome Binds B_Protein Protein Synthesis Inhibition B_Ribosome->B_Protein Blocks B_Death Bacterial Death B_Protein->B_Death Leads to Radezolid_M This compound M_Ribosome Mitochondrial Ribosome Radezolid_M->M_Ribosome Binds M_Protein Mitochondrial Protein Synthesis Inhibition M_Ribosome->M_Protein Blocks M_Stress Cellular Stress / Metabolic Shift M_Protein->M_Stress Leads to

Caption: On-target vs. potential off-target mechanism of this compound.

decision decision process process start_end Start: Observe Unexpected Phenotype (e.g., ↓ Proliferation) d1 Potential off-target mitochondrial effect? start_end->d1 p1 Perform Cell Viability / Proliferation Assay (e.g., MTT, MTS) d1->p1 Yes d2 Proliferation Inhibited? p1->d2 p2 Measure Lactate Production d2->p2 Yes end_reject Conclusion: Phenotype Unrelated to Mitochondrial Toxicity d2->end_reject No p3 Assess Mitochondrial Protein Synthesis (e.g., MitoBiogenesis ELISA) p2->p3 end_confirm Conclusion: Off-Target Effect Confirmed p3->end_confirm

Caption: Workflow for troubleshooting suspected off-target effects.

cluster_Mitochondrion Mitochondrion mtDNA mtDNA MitoRibo Mitochondrial Ribosome mtDNA->MitoRibo Transcription/Assembly ETC_Proteins ETC Subunits (e.g., COX-1) MitoRibo->ETC_Proteins Translation ETC Electron Transport Chain (ETC) ETC_Proteins->ETC Assembly ATP ATP Production (Aerobic Respiration) ETC->ATP This compound This compound This compound->MitoRibo INHIBITS

Caption: Pathway of this compound's off-target mitochondrial impact.

Experimental Protocols

Protocol 1: Assessing Mitochondrial Protein Synthesis Inhibition

This protocol uses a commercially available ELISA kit to quantify the relative levels of a mitochondrially-encoded protein (COX-1) and a nuclear-encoded mitochondrial protein (SDH-A) as a measure of specific mitochondrial toxicity.[15]

  • Cell Plating: Plate cells (e.g., HepG2) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle-only control. Incubate for 24-72 hours, depending on the cell doubling time.

  • Cell Lysis & Plate Coating: Following the manufacturer's instructions for the MitoBiogenesis ELISA kit (e.g., Abcam ab110217), lyse the cells and coat a new 96-well plate with the cell lysates.

  • Immunodetection:

    • Add the primary antibody cocktail (containing antibodies against COX-1 and SDH-A) to each well. Incubate for the recommended time.

    • Wash the plate to remove unbound primary antibodies.

    • Add the corresponding HRP- and AP-conjugated secondary antibodies. Incubate.

    • Wash the plate to remove unbound secondary antibodies.

  • Signal Development: Add the development solutions for both HRP and AP substrates.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelengths for each substrate.

  • Analysis: Calculate the ratio of the COX-1 signal to the SDH-A signal for each well. Normalize the data to the vehicle control. Plot the normalized ratio against the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTS/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell proliferation and viability.

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound as described in Protocol 1. Incubate for the desired time period (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the formazan product using a 96-well plate reader (typically at 490 nm for MTS).

  • Analysis: Background-subtract the absorbance values. Normalize the data to the vehicle-treated control wells. Plot the percentage of viability against the this compound concentration to calculate the IC50.

Protocol 3: Lactate Production Assay

This protocol measures the concentration of lactate in the cell culture medium, an indicator of a shift towards glycolytic metabolism.

  • Cell Plating and Treatment: Plate and treat cells with this compound as described in the protocols above.

  • Sample Collection: At the end of the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • Lactate Measurement: Use a commercial lactate assay kit (e.g., colorimetric or fluorometric). Follow the manufacturer's instructions to mix supernatant samples with the reaction mixture.

  • Data Acquisition: After a short incubation, measure the absorbance or fluorescence on a plate reader.

  • Analysis: Calculate the lactate concentration for each sample using a standard curve generated from lactate standards. Normalize the lactate concentration to the cell number or total protein content in the corresponding wells to account for differences in cell density. Compare lactate levels in treated vs. untreated cells.

References

Technical Support Center: Optimizing Radezolid Dosage and Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel oxazolidinone antibiotic, Radezolid. The information is designed to address specific issues that may be encountered during in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a mouse infection model?

A1: A starting dose for a new compound is often determined based on its in vitro activity (MIC) against the target pathogen and any available pharmacokinetic and toxicology data. For oxazolidinones, the efficacy is often linked to the time the drug concentration remains above the MIC (T>MIC) or the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). As a starting point, researchers can refer to studies on similar oxazolidinones like linezolid, where doses in murine infection models have ranged from 20 to 100 mg/kg administered twice daily.[1][2] For a novel oxazolidinone, AM 7359, doses of 5 and 10 mg/kg (p.o.) have shown efficacy in a murine MRSA infection model.[3] It is crucial to perform dose-ranging studies to determine the optimal dose for your specific animal model and pathogen.

Q2: Which administration route is preferable for this compound in initial efficacy studies: oral (p.o.) or intravenous (i.v.)?

A2: The choice of administration route depends on the objective of the study.

  • Intravenous (i.v.) administration provides 100% bioavailability and is useful for determining the intrinsic efficacy of the compound, bypassing absorption-related variability. This route is often preferred in early-stage efficacy and pharmacokinetic studies to establish a baseline.

  • Oral (p.o.) administration is important for evaluating the potential of this compound as an oral therapeutic. However, oral bioavailability can be influenced by factors such as the formulation, food effects, and the animal's gastrointestinal physiology.

For initial efficacy studies, it is often advisable to start with the i.v. route to confirm the compound's activity in vivo. Subsequent studies can then explore the oral route to assess its clinical potential.

Q3: What are the key pharmacokinetic parameters to consider when optimizing this compound dosage?

A3: The key pharmacokinetic parameters to determine for this compound in your animal model are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time. The AUC/MIC ratio is a critical pharmacodynamic index for oxazolidinones.

  • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.

  • Elimination Half-life (T1/2): The time it takes for the drug concentration to decrease by half.

These parameters will help in designing a dosing regimen that maintains the drug concentration above the MIC for a sufficient duration to achieve the desired therapeutic effect.

Q4: Are there any known toxicity concerns with this compound in animals?

A4: A 3-month toxicology study in rats showed this compound to be well-tolerated, with a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day. In the same study, high-dose groups of linezolid exhibited decreased body weight and food consumption with associated clinical and hematological effects, which were not observed with this compound at the tested doses. However, researchers should always conduct their own toxicology assessments as part of their studies and monitor animals for any signs of adverse effects. General adverse effects associated with long-term use of some oxazolidinones can include myelosuppression and neurotoxicity.[4]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy in an Animal Infection Model

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Drug Exposure - Determine the pharmacokinetic profile (AUC, Cmax, T1/2) of this compound in your animal model. - If drug exposure is low, consider increasing the dose or dosing frequency. - For oral administration, investigate potential issues with absorption or formulation. Consider administering as a microemulsion to potentially increase bioavailability.
High Protein Binding - Determine the plasma protein binding of this compound. High protein binding can reduce the amount of free drug available to exert its antibacterial effect.
Rapid Metabolism/Clearance - If the elimination half-life is very short, a more frequent dosing regimen or a continuous infusion might be necessary to maintain therapeutic concentrations.
Resistant Pathogen - Confirm the MIC of this compound against the specific bacterial strain used in your model. In vivo conditions can sometimes promote the development of resistance.
Immunocompromised Animal Model - In neutropenic or otherwise immunocompromised animals, higher doses or longer treatment durations may be required to achieve the same level of efficacy as in immunocompetent animals.[1][2]
Issue 2: High Variability in Pharmacokinetic Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Administration Technique - Ensure that the administration technique (e.g., oral gavage, intravenous injection) is consistent across all animals. For oral gavage, ensure the dose is delivered directly to the stomach without reflux. For i.v. injections, confirm proper placement in the vein.
Food Effect (for oral administration) - The presence of food in the stomach can affect the rate and extent of drug absorption. Standardize the feeding schedule of the animals relative to the time of drug administration.
Animal Stress - Stress can influence physiological parameters that affect drug disposition. Handle animals consistently and minimize stress during procedures.
Individual Animal Differences - Account for biological variability by using a sufficient number of animals per group to achieve statistical power.
Issue 3: Observed Adverse Effects in Study Animals

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dose is too high - Reduce the dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
Formulation/Excipient Toxicity - If using a custom formulation, evaluate the toxicity of the vehicle/excipients alone in a control group.
Off-target Effects - Monitor for specific adverse effects known to be associated with the oxazolidinone class, such as changes in hematological parameters (e.g., platelet counts) or signs of neurotoxicity (e.g., ataxia, tremors).

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Linezolid in Different Animal Species

Animal Species Administration Route Dose (mg/kg) Cmax (µg/mL) T1/2 (h) AUC (µg·h/mL) Oral Bioavailability (%)
Mouse Subcutaneous200.681.02--
Mouse Subcutaneous800.711.00--
Rat Intragastric63--224.5>95
Rat Intravenous25--86.4-
Rabbit Oral (suspension)20--625038.7
Rabbit Oral (microemulsion)20--835051.7
Rabbit Intravenous5-0.874038-

Data compiled from references

Table 2: In Vivo Efficacy of a Novel Oxazolidinone (AM 7359) against MSSA in a Mouse Organ Burden Model

Compound Administration Route ED99 (mg/kg)
AM 7359p.o.4.9
Linezolidp.o.7.0
AM 7359i.v.6.3
Linezolidi.v.12

ED99: Effective dose to protect 99% of animals. Data from reference[3]

Table 3: Toxicology Profile of this compound in Rats

Study Duration Animal Species Parameter Value
3 monthsRatNOAEL200 mg/kg/day

NOAEL: No Observed Adverse Effect Level. Data from reference

Experimental Protocols

Oral Gavage Administration in Mice

Objective: To administer a precise volume of this compound formulation directly into the stomach of a mouse.

Materials:

  • This compound formulation

  • Appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse)

  • Syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.

  • Fill the syringe with the calculated volume of the this compound formulation and attach the gavage needle.

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head and align the head and body vertically with the esophagus.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should be allowed to swallow the needle. Do not force the needle.

  • Advance the needle to the pre-measured depth (from the tip of the nose to the last rib).

  • Slowly administer the compound.

  • Gently remove the gavage needle along the same path of insertion.

  • Monitor the animal for any signs of distress, such as labored breathing.

Intravenous Administration in Rats (Lateral Tail Vein)

Objective: To administer this compound directly into the systemic circulation of a rat.

Materials:

  • Sterile this compound formulation

  • Appropriately sized needle (e.g., 25-27 gauge) and syringe

  • Rat restrainer

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Place the rat in a suitable restrainer to expose the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.

  • Clean the tail with an appropriate antiseptic.

  • Occlude the vein at the base of the tail to distend it.

  • Insert the needle, bevel up, into the vein at a shallow angle. A flash of blood in the hub of the needle indicates successful placement.

  • Slowly inject the this compound formulation. The maximum bolus injection volume is typically around 5 ml/kg.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the rat to its cage and monitor for any adverse reactions.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation Animal_Acclimatization Animal Acclimatization Infection Induce Infection (e.g., S. aureus) Animal_Acclimatization->Infection Dosing This compound Administration (p.o. or i.v.) Infection->Dosing Controls Control Groups (Vehicle, Placebo) Infection->Controls PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Efficacy_Assessment Efficacy Assessment (e.g., Bacterial Load) Dosing->Efficacy_Assessment Toxicity_Monitoring Toxicity Monitoring (Clinical Signs, Weight) Dosing->Toxicity_Monitoring

Caption: General experimental workflow for this compound animal studies.

Radezolid_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) A_site A-site Initiation_Complex Blocks formation of 70S initiation complex A_site->Initiation_Complex P_site P-site This compound This compound This compound->A_site Binds to P-site at the A-site interface Protein_Synthesis Inhibition of Protein Synthesis Initiation_Complex->Protein_Synthesis

References

Troubleshooting poor solubility of Radezolid in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting poor solubility of Radezolid in aqueous solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a low intrinsic aqueous solubility. The predicted water solubility is approximately 0.043 mg/mL[1]. This inherent low solubility can present challenges when preparing solutions for in vitro experiments.

Q2: Why does my this compound precipitate when I add it to my aqueous assay buffer?

A2: Precipitation upon addition to aqueous buffers is a common issue for poorly soluble compounds like this compound. This typically occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit. Organic solvents like Dimethyl Sulfoxide (DMSO), often used to create stock solutions, are miscible with water, but the drug itself may not be soluble in the final aqueous environment, leading to precipitation[2][3][4].

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound is soluble in DMSO[5][6]. It is recommended to prepare a high-concentration stock solution in 100% DMSO. Sonication and gentle heating may be used to aid dissolution[5].

Q4: Can I use other organic solvents?

A4: While other organic solvents might be used, DMSO is the most commonly reported and recommended solvent for initial stock solution preparation of this compound and similar poorly soluble compounds for in vitro assays[4][5]. If alternative solvents are considered, their compatibility with the specific assay system must be thoroughly evaluated to avoid any interference with the experimental results[7].

Troubleshooting Guide

Issue: this compound precipitates out of solution during dilution or upon addition to the final assay medium.

Root Cause Analysis:

This is the most frequent problem encountered and is due to the low aqueous solubility of this compound. The introduction of the DMSO stock solution into the aqueous buffer reduces the overall solvent power for this compound, causing it to crash out of solution.

Solutions:

  • Optimize the Final DMSO Concentration:

    • Recommendation: Maintain a final DMSO concentration in your assay that is as high as tolerable for your experimental system (typically between 0.1% and 1%). A higher percentage of DMSO will help to keep this compound in solution. However, be mindful that high concentrations of DMSO can be toxic to cells or interfere with enzyme activity. Always include a vehicle control (buffer with the same final DMSO concentration without this compound) in your experiments.

  • Employ a Sequential Dilution Protocol:

    • Recommendation: Instead of a single large dilution, perform serial dilutions. For instance, dilute the 10 mM DMSO stock to 1 mM in DMSO first, and then add this intermediate stock to the final aqueous buffer. This gradual reduction in DMSO concentration can sometimes prevent immediate precipitation[5].

  • Utilize Co-solvents and Surfactants:

    • Recommendation: For challenging situations where precipitation persists, consider the use of co-solvents or non-ionic surfactants in your final assay buffer. These agents can increase the solubility of hydrophobic compounds. It is crucial to test the effect of these additives on your specific assay in control experiments.

      • Polyethylene Glycol (PEG): PEG300 or PEG400 can be used as co-solvents.

      • Tween-80: A non-ionic surfactant that can aid in solubilization.

      • SBE-β-CD (Sulfobutylether-β-cyclodextrin): A modified cyclodextrin that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 438.45 g/mol [8][9]
Water Solubility 0.043 mg/mL[1]
logP 1.23[1]
pKa (Strongest Acidic) 8.56[1]
pKa (Strongest Basic) 7.46[1]

Table 2: Recommended Solvents and Formulation Aids for this compound

Solvent / AdditiveRecommended UseMaximum Recommended Concentration in Final AssayNotes
DMSO Primary solvent for stock solutions≤ 1% (cell-based assays), higher may be possible for cell-free assaysTest for cellular toxicity or assay interference. Always use a vehicle control.[2]
PEG300 / PEG400 Co-solvent to improve aqueous solubilityAssay-dependent, start with low concentrations (e.g., 1-5%)May affect protein stability or enzyme kinetics.[10]
Tween-80 Non-ionic surfactant to prevent precipitationAssay-dependent, typically start with 0.01-0.1%Can interfere with assays involving lipid membranes or protein-protein interactions.[10][11]
SBE-β-CD Solubilizing agent (complexation)Assay-dependentCan alter the free concentration of the drug.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C[5]. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[10].

Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Pre-warm the aqueous assay buffer to 37°C. This can help to reduce precipitation upon dilution[5].

  • Dilution:

    • For Direct Dilution: While vortexing the pre-warmed aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration does not exceed the tolerance of your assay.

    • For Serial Dilution: If direct dilution leads to precipitation, perform an intermediate dilution in a solution with a higher organic solvent content (e.g., a 50:50 mix of DMSO and aqueous buffer) before the final dilution into the assay buffer.

  • Final Check: After dilution, visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Protocol 3: Formulation with Co-solvents for Enhanced Solubility (for challenging assays)

This protocol is adapted from an in vivo formulation and should be optimized and validated for your specific in vitro assay.

  • Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.

  • Prepare the final formulation by sequentially adding the components. An example formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or aqueous buffer

  • Start with the this compound in DMSO.

  • Add the PEG300 and mix thoroughly.

  • Add the Tween-80 and mix until the solution is clear.

  • Finally, add the saline or aqueous buffer and mix well.

  • This stock can then be further diluted into the final assay medium. Note: The final concentrations of all excipients in the assay must be tested for compatibility and lack of interference.

Mandatory Visualization

Troubleshooting_Radezolid_Solubility start Start: this compound Solubility Issue precipitates Precipitation in Aqueous Buffer start->precipitates check_stock 1. Check Stock Solution (100% DMSO) optimize_dmso 2. Optimize Final DMSO Concentration (0.1-1%) check_stock->optimize_dmso Stock is clear reprepare_stock Re-prepare Stock Solution (Ensure full dissolution) check_stock->reprepare_stock Stock is cloudy/ has precipitate precipitates->check_stock still_precipitates1 Still Precipitates? optimize_dmso->still_precipitates1 sequential_dilution 3. Use Sequential Dilution (e.g., 10mM -> 1mM in DMSO first) still_precipitates1->sequential_dilution Yes success Success: Soluble this compound in Assay still_precipitates1->success No still_precipitates2 Still Precipitates? sequential_dilution->still_precipitates2 cosolvents 4. Introduce Co-solvents/Surfactants (e.g., PEG300, Tween-80, SBE-β-CD) still_precipitates2->cosolvents Yes still_precipitates2->success No validate_assay 5. Validate Assay Compatibility (Vehicle Controls) cosolvents->validate_assay validate_assay->success

Caption: A workflow diagram for troubleshooting this compound solubility issues in in vitro assays.

References

Enhancing the anti-biofilm efficacy of Radezolid with combination therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the anti-biofilm efficacy of Radezolid through combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in combination therapies against biofilms?

A1: While this compound has demonstrated potent activity against planktonic bacteria and is more effective than linezolid at inhibiting biofilm formation, it is often insufficient to eradicate established biofilms at clinically relevant concentrations.[1][2] Bacterial biofilms create a protective extracellular matrix that limits antibiotic penetration and can upregulate resistance mechanisms.[3] Combination therapies aim to overcome these defenses through synergistic interactions, such as disrupting the biofilm matrix, inhibiting efflux pumps, or targeting different bacterial metabolic pathways.

Q2: Which agents have shown promise in combination with this compound against biofilms?

A2: Research has indicated potential synergy with efflux pump inhibitors and biofilm dispersal agents. For instance, the efflux pump inhibitor carbonyl cyanide m-chlorophenylhydrazone (CCCP) has been shown to significantly decrease the minimum inhibitory concentration (MIC) of this compound against linezolid-resistant Enterococcus faecalis.[4] Additionally, the biofilm dispersal agent C-TEMPO has demonstrated synergistic effects with the oxazolidinone ranbezolid against MRSA biofilms, suggesting a similar potential for this compound.[1] While direct studies are limited, combinations of other oxazolidinones like linezolid and tedizolid with rifampicin or daptomycin have shown efficacy against staphylococcal biofilms, indicating these may be promising avenues for this compound combination studies.[5][6][7]

Q3: How does this compound impact biofilm-related gene expression?

A3: Studies have shown that this compound can down-regulate the expression of key genes involved in biofilm formation. In Enterococcus faecalis, this compound has been observed to inhibit the transcription of genes such as ahrC, esp, relA, and relQ.[8] In Staphylococcus aureus, this compound exposure has been linked to the downregulation of biofilm and virulence-related proteins, including sdrD, carA, sraP, hlgC, sasG, spa, sspP, fnbA, and oatA.[3]

Troubleshooting Guides

Crystal Violet Biofilm Assay

Issue: Weak or inconsistent staining.

  • Possible Cause: Inadequate dye preparation or insufficient staining time.

  • Solution: Ensure the crystal violet is fully dissolved and used at the appropriate concentration (typically 0.1%). You can try increasing the incubation time or the dye concentration. Ensure even distribution of cells in the culture plate.[9]

Issue: High background staining in control wells.

  • Possible Cause: The crystal violet solution itself may be contaminated or the polystyrene plates may have an affinity for the dye.

  • Solution: Filter-sterilize the crystal violet solution. If the issue persists, consider testing different brands of microtiter plates or using glass or polypropylene tubes for initial optimization to verify the method.[10]

Issue: Disruption of biofilm during washing steps.

  • Possible Cause: Pipetting force is too high, or the biofilm is weakly adherent.

  • Solution: When washing, pipette the solution gently against the side of the well. Avoid directing the stream at the bottom of the well. Some researchers recommend immersing the plate in a container of wash solution to minimize direct force.[11][12]

Checkerboard Synergy Assay

Issue: Inconsistent Fractional Inhibitory Concentration (FIC) indices.

  • Possible Cause: The twofold dilution scheme used in checkerboard assays can be inherently unstable. Minor variations in pipetting or bacterial growth can lead to significant changes in the calculated FIC index.[13]

  • Solution: Increase the number of replicate plates to improve statistical power. Consider using a more narrow dilution series around the expected MICs if a high degree of precision is required. Be meticulous with pipetting and ensure a homogenous bacterial inoculum.

Issue: Difficulty in visual interpretation of growth.

  • Possible Cause: For some bacteria-drug combinations, partial inhibition can make it difficult to determine the true MIC. Dead cells can also contribute to turbidity, leading to false positives.[14]

  • Solution: Use a quantitative readout method, such as measuring optical density with a plate reader, in addition to visual inspection. To differentiate between bacteriostatic and bactericidal effects, consider performing colony-forming unit (CFU) counts from the wells.[14]

Gene Expression Analysis (RT-qPCR)

Issue: High variability in gene expression results between replicates.

  • Possible Cause: Inherent biological variability in biofilm populations. Biofilms are heterogeneous, and cells in different locations may have different metabolic states and gene expression profiles.[15]

  • Solution: Ensure a standardized and consistent method for biofilm growth and RNA extraction. Increase the number of biological replicates to account for this variability. When analyzing data, consider the stage of biofilm development, as gene expression can fluctuate significantly over time.[16]

Issue: Discrepancy between gene expression and phenotypic results.

  • Possible Cause: Post-transcriptional regulation (e.g., protein translation, modification, and degradation) can mean that changes in mRNA levels do not always directly correlate with changes in protein activity and the resulting phenotype.

  • Solution: Complement RT-qPCR data with proteomic or metabolomic analyses to get a more complete picture of the cellular response. Always correlate gene expression data with phenotypic assays (e.g., crystal violet, CFU counts) for a more robust interpretation.

Data Presentation

Table 1: Comparative Anti-Biofilm Activity of this compound and Linezolid against Enterococcus faecalis

DrugConcentrationEffect on Biofilm FormationEffect on Established BiofilmsReference
This compound1/4 or 1/8 x MICGreater inhibition than LinezolidNo difference compared to Linezolid[17]
Linezolid1/4 or 1/8 x MICLess inhibition than this compoundNo difference compared to this compound[17]
This compound8 x MIC-Effective in eradication[18]
Tedizolid1/4, 1/8, 1/16 x MICMore effective than this compound and LinezolidLess effective than this compound[18]

Table 2: In Vitro Activity of Oxazolidinones Against MRSA ATCC 33591 Biofilms

CompoundMIC (µg/mL)MBEC99.9 (µg/mL)MBECComplete (µg/mL)Reference
Linezolid28>128[1]
Tedizolid0.51>128[1]
This compound 1 1 >128 [1]
Ranbezolid1432[1]

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Experimental Protocols

Biofilm Formation and Eradication Assay (Crystal Violet Method)
  • Inoculum Preparation: Culture bacteria overnight in an appropriate broth (e.g., Tryptic Soy Broth with 0.25% glucose for E. faecalis). Dilute the overnight culture to a starting OD600 of approximately 0.05.

  • Biofilm Formation:

    • For Inhibition Assay: Add 200 µL of the diluted bacterial culture to the wells of a 96-well flat-bottom polystyrene microtiter plate containing serial dilutions of this compound and the combination agent. Include appropriate controls (no drug, single agents).

    • For Eradication Assay: Add 200 µL of the diluted bacterial culture to the wells and incubate for 24 hours to allow for mature biofilm formation.

  • Incubation: Incubate the plates statically at 37°C for 24-48 hours.

  • Treatment of Established Biofilms (for Eradication Assay): After 24 hours of biofilm formation, gently remove the supernatant and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. Add fresh media containing the test compounds (e.g., this compound at 8x MIC) to the wells. Incubate for a further 24-48 hours.[17]

  • Crystal Violet Staining:

    • Discard the supernatant from all wells.

    • Gently wash the wells three times with 200 µL of sterile PBS.

    • Air dry the plate for 15-30 minutes.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[9]

    • Remove the crystal violet solution and wash the wells four times with PBS or until the wash solution runs clear.

  • Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 15-30 minutes with gentle shaking.

    • Transfer 150 µL of the solubilized stain to a new flat-bottom plate.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Checkerboard Synergy Assay
  • Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of this compound (Drug A) and the combination agent (Drug B). Typically, Drug A is diluted horizontally, and Drug B is diluted vertically. The final well should contain the lowest concentrations of both drugs, and the edges of the plate will contain the drugs alone in serial dilutions.

  • Inoculation: Add a standardized bacterial inoculum (prepared as in the biofilm formation assay) to each well.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

  • Biofilm Quantification: After incubation, quantify the biofilm in each well using the crystal violet method described above.

  • Data Analysis: Determine the Minimum Biofilm Inhibitory Concentration (MBIC) for each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MBIC of Drug A in combination / MBIC of Drug A alone) + (MBIC of Drug B in combination / MBIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizations

Experimental_Workflow_Biofilm_Inhibition cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification cluster_analysis Analysis A Bacterial Culture C Inoculate 96-Well Plate A->C B Drug Dilutions (this compound +/- Combo Agent) B->C D Incubate (24-48h, 37°C) C->D E Wash & Stain (Crystal Violet) D->E F Solubilize Dye E->F G Measure Absorbance F->G H Calculate % Inhibition G->H

Caption: Workflow for the biofilm inhibition assay.

Checkerboard_Synergy_Logic cluster_setup Setup & Incubation cluster_measurement Measurement cluster_calculation Calculation & Interpretation A Prepare 2D Drug Dilutions (this compound & Combo Agent) B Inoculate with Bacteria A->B C Incubate for Biofilm Formation B->C D Quantify Biofilm (e.g., Crystal Violet Assay) C->D E Determine MBIC for each drug alone & in combination D->E F Calculate FICI E->F G FICI <= 0.5 ? F->G H FICI > 4 ? G->H No I Synergy G->I Yes J Antagonism H->J Yes K Indifference H->K No Radezolid_Signaling_Pathway Inhibition cluster_genes Biofilm-Related Gene Transcription This compound This compound ahrC ahrC This compound->ahrC esp esp This compound->esp relA relA This compound->relA relQ relQ This compound->relQ sdrD sdrD This compound->sdrD spa spa This compound->spa Biofilm_Formation Biofilm Formation ahrC->Biofilm_Formation esp->Biofilm_Formation relA->Biofilm_Formation relQ->Biofilm_Formation sdrD->Biofilm_Formation spa->Biofilm_Formation

References

Improving the stability of Radezolid in long-term storage and experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on maintaining the stability of Radezolid during long-term storage and throughout experimental procedures. Researchers, scientists, and drug development professionals can find answers to frequently asked questions, troubleshooting tips, and detailed protocols to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound in its solid (powder) form should be stored at -20°C, where it can be kept for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[1][2] Some suppliers suggest stability for up to two years at -80°C.[1]

Q2: I'm seeing precipitation in my this compound stock solution. What should I do?

A2: Precipitation can occur if the compound's solubility limit is exceeded or if the temperature of the solvent is too low during preparation. To redissolve the precipitate, you can warm the solution to 37°C for about 10 minutes and/or use an ultrasonic bath to aid dissolution.[2][3] It is also recommended to pre-warm both the stock solution and the dilution medium (e.g., cell culture media) to 37°C before mixing to prevent precipitation.[2]

Q3: How should I prepare a working solution of this compound for in vivo experiments?

A3: A common method for preparing an in vivo working solution involves using a co-solvent system. For example, a stock solution in DMSO can be further diluted with vehicles like PEG300, Tween-80, and saline.[1] It is crucial to prepare these working solutions fresh on the day of use to ensure stability and prevent degradation.[1]

Q4: What factors can lead to the degradation of this compound during experiments?

A4: this compound, as an oxazolidinone, may be susceptible to degradation under certain conditions. Factors that can influence stability include:

  • pH: Oxazolidinones like Linezolid are known to be less stable in alkaline (high pH) solutions.[4][5]

  • Oxidation: Oxidative degradation is a potential pathway, which can be influenced by the presence of metal ions and the pH of the solution.[6]

  • Temperature: Elevated temperatures can accelerate the degradation process.[4][5]

  • Light: While not explicitly detailed for this compound in the provided results, photodegradation has been noted for other oxazolidinones like Linezolid.

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To minimize degradation, consider the following:

  • Buffer Selection: Use buffers in the neutral to slightly acidic pH range.

  • Metal Chelators: If metal ion-catalyzed oxidation is a concern, the addition of a metal chelating agent to your buffers could be beneficial.[6]

  • Temperature Control: Keep experimental solutions on ice when not in immediate use and avoid prolonged exposure to high temperatures.

  • Light Protection: Store solutions in amber vials or protect them from light, especially during long-term experiments.

  • Fresh Preparations: Prepare working solutions fresh daily from a frozen stock solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results This compound degradation due to improper storage or handling.Review storage conditions of both powder and stock solutions. Ensure working solutions are prepared fresh daily. Evaluate the pH and composition of your experimental buffers.
Loss of compound activity Degradation of this compound in the experimental medium.Perform a stability study of this compound in your specific experimental medium under the conditions of your assay (temperature, duration). Consider using a more stabilizing formulation if necessary.
Precipitation in working solution Low solubility in the aqueous experimental medium.Decrease the final concentration of this compound. Increase the percentage of co-solvents like DMSO in the final working solution (while being mindful of vehicle effects on your experimental system). Ensure the solution is warmed and mixed properly during preparation.[2]

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureShelf LifeCitations
Powder-20°C3 years[2]
In Solvent (e.g., DMSO)-80°C1-2 years[1][2]
In Solvent (e.g., DMSO)-20°C1 year[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: To aid dissolution, gently warm the tube to 37°C for 10 minutes and vortex. If necessary, sonicate the solution in an ultrasonic bath until the powder is completely dissolved.[2][3]

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This is a general protocol based on methods for similar compounds and may require optimization for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for oxazolidinones.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Sample Preparation: Dilute a sample of the this compound solution to be tested to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the appearance of degradation peaks and a decrease in the main this compound peak area over time.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_storage Storage prep_stock Prepare this compound Stock Solution (in DMSO) store_stock Store Stock Solution at -80°C prep_stock->store_stock prep_work Prepare Fresh Working Solution run_exp Conduct Experiment (e.g., cell culture) prep_work->run_exp collect_samples Collect Samples at Time Points run_exp->collect_samples hplc_analysis Analyze Samples by HPLC collect_samples->hplc_analysis data_analysis Analyze Data for Degradation hplc_analysis->data_analysis store_powder Store Powder at -20°C store_powder->prep_stock store_stock->prep_work

Caption: Workflow for preparing and analyzing the stability of this compound.

troubleshooting_flowchart Troubleshooting this compound Precipitation start Precipitation Observed in this compound Solution check_temp Was the solution prepared at room temperature or below? start->check_temp warm_sonicate Warm to 37°C and/or sonicate to redissolve. check_temp->warm_sonicate Yes check_concentration Is the concentration near the solubility limit? check_temp->check_concentration No end_resolved Issue Resolved warm_sonicate->end_resolved dilute Dilute the solution to a lower concentration. check_concentration->dilute Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No dilute->end_resolved use_dmso Ensure high-purity DMSO is used for stock solutions. check_solvent->use_dmso No end_unresolved Consult further (e.g., supplier) check_solvent->end_unresolved Yes use_dmso->end_resolved degradation_pathway Potential Degradation Influences on this compound cluster_factors Influencing Factors This compound This compound degradation Degradation Products This compound->degradation Degrades via high_ph High pH (Alkaline Conditions) high_ph->degradation oxidation Oxidation (e.g., metal ions) oxidation->degradation high_temp Elevated Temperature high_temp->degradation light Light Exposure (Photodegradation) light->degradation

References

Refining protocols for assessing Radezolid's intracellular activity in phagocytic cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the intracellular activity of Radezolid in phagocytic cells.

Troubleshooting Guide

Encountering issues during your experiments? This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent this compound accumulation in phagocytic cells. Incorrect pH of the culture medium: this compound accumulation is pH-dependent.[1][2] High serum content in the medium: Serum proteins can bind to this compound, reducing the free fraction available for cellular uptake.[1][2] Low cell viability: Non-viable cells will not actively accumulate the drug. Incorrect incubation temperature: Accumulation is markedly reduced at 4°C.[1][2]Verify and adjust medium pH: Ensure the cell culture medium is at a physiological pH (around 7.4) for optimal uptake.[3] Reduce serum concentration: Consider using a medium with a lower serum content during the drug incubation period.[1][2] Assess cell viability: Use a viability stain (e.g., trypan blue) to ensure a high percentage of viable cells before starting the assay. Maintain optimal temperature: Ensure all incubation steps are performed at 37°C.[4]
High variability in Colony Forming Unit (CFU) counts. Incomplete lysis of phagocytic cells: If cells are not fully lysed, intracellular bacteria will not be released for plating, leading to underestimation. Clumping of bacteria: Bacterial clumps can lead to inaccurate colony counts. Ineffective removal of extracellular bacteria: Residual extracellular bacteria will lead to an overestimation of the intracellular bacterial load.[5]Optimize lysis procedure: Use a validated lysis method (e.g., saponin treatment) and confirm lysis visually under a microscope.[6] Ensure single-cell suspension: Gently vortex or triturate the cell lysate before plating to break up bacterial clumps. Thorough washing: Wash cells extensively with a suitable antibiotic (e.g., gentamicin) that does not penetrate the phagocytes to kill extracellular bacteria before cell lysis.[6]
This compound appears less effective intracellularly compared to in broth (MIC). Subcellular localization of the drug: this compound localizes to both the cytosol (~60%) and lysosomes (~40%).[1][3][7] The acidic environment of lysosomes may affect drug activity. Intracellular state of bacteria: Intracellular bacteria may be in a different metabolic state, making them less susceptible to antibiotics.[8] Drug efflux: Although not reported as a major issue for this compound, some cell types may possess efflux pumps.[1][2]Consider the subcellular location of the target bacteria: The effectiveness of this compound may vary depending on whether the bacteria reside in the cytosol or phagolysosomes.[3] Interpret results in the context of the intracellular environment: Acknowledge that intracellular activity may not directly correlate with broth MIC values.[8][9] Test for efflux pump activity: If suspected, efflux pump inhibitors can be used to investigate their potential role.[1][2]
Difficulty in reproducing results from published studies. Differences in cell lines: Different phagocytic cell lines (e.g., THP-1, J774, primary cells) can exhibit different rates of phagocytosis and drug accumulation.[1][2] Variation in bacterial strains: The susceptibility of different bacterial strains to this compound can vary.[3] Minor variations in protocol: Small changes in incubation times, concentrations, or washing steps can impact the outcome.Standardize cell culture conditions: Use a consistent cell line, passage number, and differentiation protocol. Use well-characterized bacterial strains: Ensure the bacterial strain and its susceptibility profile are known. Adhere strictly to the protocol: Pay close attention to all experimental parameters and document them carefully.

Frequently Asked Questions (FAQs)

1. What is the mechanism of this compound accumulation in phagocytic cells?

This compound accumulates in phagocytic cells primarily through a process of transmembrane diffusion of the free fraction of the drug, followed by partial segregation in lysosomes due to proton trapping.[1][2] This accumulation is rapid, reversible, and independent of cellular energy but is dependent on the pH gradient between the extracellular and intracellular compartments.[1][2]

2. How does the intracellular accumulation of this compound compare to Linezolid?

This compound accumulates to a much greater extent in phagocytic cells than Linezolid. Studies have shown that this compound can reach cellular concentrations approximately 10- to 12-fold higher than the extracellular concentration, whereas Linezolid's accumulation is close to a 1:1 ratio.[2]

3. Where does this compound localize within the phagocytic cell?

Subcellular fractionation studies have demonstrated that this compound has a dual subcellular distribution. Approximately 60% of the drug is found in the cytosol, and about 40% is localized within the lysosomes.[1][3][7]

4. What is a typical experimental workflow for assessing this compound's intracellular activity?

A common workflow involves infecting a monolayer of phagocytic cells with bacteria, allowing phagocytosis to occur, removing extracellular bacteria with an antibiotic wash, incubating the infected cells with various concentrations of this compound, lysing the host cells at different time points, and plating the lysate to determine the number of surviving intracellular bacteria (CFUs).

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Lysis cluster_quantification Quantification Phagocyte_Culture Culture Phagocytic Cells (e.g., THP-1 macrophages) Infection Infect Phagocytes with Bacteria Phagocyte_Culture->Infection Bacteria_Culture Culture Bacteria (e.g., S. aureus) Bacteria_Culture->Infection Phagocytosis Allow Phagocytosis Infection->Phagocytosis Wash Wash to Remove Extracellular Bacteria Phagocytosis->Wash Add_this compound Add this compound at Various Concentrations Wash->Add_this compound Incubate Incubate for Specific Time Points Add_this compound->Incubate Lyse_Cells Lyse Phagocytic Cells Incubate->Lyse_Cells Serial_Dilution Perform Serial Dilutions Lyse_Cells->Serial_Dilution Plate Plate Lysate on Agar Serial_Dilution->Plate Count_CFU Count Colony Forming Units (CFU) Plate->Count_CFU G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_this compound Prepare Serial Dilutions of this compound Inoculate_Plate Inoculate Microtiter Plate (96-well) Prepare_this compound->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 18-24h at 37°C) Inoculate_Plate->Incubate_Plate Read_Results Read Results Visually or with Plate Reader Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

References

Technical Support Center: Radezolid and Oxazolidinone Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between Radezolid and other oxazolidinones.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to oxazolidinone antibiotics?

A1: Resistance to oxazolidinones, such as Linezolid and this compound, primarily occurs through several mechanisms:

  • Target Site Mutations: The most common mechanism involves mutations in the central loop of domain V of the 23S rRNA, which is the binding site for oxazolidinones on the 50S ribosomal subunit.[1][2][3][4] The G2576U mutation is frequently observed in clinical isolates of staphylococci and enterococci.[5] Other mutations in the 23S rRNA (e.g., G2032A, G2447U) also confer resistance.[2][3]

  • Ribosomal Protein Alterations: Amino acid substitutions in ribosomal proteins L3 and L4, which are near the peptidyl transferase center (PTC), can reduce susceptibility to oxazolidinones.[1][6]

  • Target Site Modification (Transferable Resistance): The acquisition of mobile genetic elements carrying resistance genes is a significant concern. The most notable are:

    • cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes a methyltransferase that modifies adenosine at position A2503 of the 23S rRNA.[7][8] This methylation confers a broad cross-resistance phenotype known as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).[6][9]

    • optrA and poxtA genes: These genes encode for ABC-F proteins that are thought to protect the ribosome from the antibiotic, conferring resistance to oxazolidinones and phenicols.[1][6][10]

  • Active Efflux: In some bacteria, particularly Gram-negative species which are intrinsically resistant, efflux pumps actively remove oxazolidinones from the cell.[1][6]

Q2: How does this compound's activity compare to Linezolid, especially against resistant strains?

A2: this compound, a newer oxazolidinone, generally demonstrates more potent in vitro activity compared to Linezolid against a range of Gram-positive bacteria, including strains with defined resistance mechanisms.[11][12] Studies have shown that the MIC₅₀/MIC₉₀ values for this compound are often four- to eight-fold lower than those for Linezolid against both susceptible and Linezolid-resistant isolates of Enterococcus faecalis and Staphylococcus aureus.[11][13][14] However, high-level Linezolid resistance, particularly due to multiple copies of mutated 23S rRNA genes or the presence of the cfr gene, can also increase the MIC of this compound, indicating a degree of cross-resistance.[11][15]

Q3: What makes this compound potentially more potent than first-generation oxazolidinones?

A3: The enhanced potency of this compound is attributed to its distinct structural features. Cryo-electron microscopy studies show that this compound and other newer oxazolidinones have extended structural motifs that allow for additional interactions within the peptidyl transferase center (PTC) of the ribosome.[16][17] For example, this compound's structure allows for a van der Waals interaction with the A2503 nucleobase and a hydrogen bond with U2584, which differ from the interactions of Linezolid.[16][17] These additional binding contacts may help overcome some resistance mechanisms and increase overall affinity for the ribosomal target.

Q4: Can the presence of the cfr gene affect this compound's efficacy?

A4: Yes. The cfr gene product methylates the A2503 nucleotide in the 23S rRNA, a key interaction site for oxazolidinones.[6][7] This modification sterically hinders the binding of drugs to the ribosome. While second-generation oxazolidinones like Tedizolid were designed to have enhanced activity against cfr-positive strains, the modification still confers resistance.[1][6] Structural studies show that Cfr methylation forces this compound to adopt a different conformation in the binding pocket, which disrupts its optimal binding and leads to resistance.[15]

Troubleshooting Experimental Results

Q5: My susceptibility testing results are inconsistent or show higher-than-expected MICs for a supposedly susceptible strain. What should I check?

A5: Inconsistent results in antimicrobial susceptibility testing (AST) can arise from several factors:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard for broth microdilution). An inoculum that is too dense can lead to falsely elevated MICs.

  • Media and Incubation: Use the recommended cation-adjusted Mueller-Hinton Broth (CAMHB) and ensure proper incubation time (16-20 hours for staphylococci/enterococci) and temperature (35°C).

  • Reagent Quality: Verify the potency and correct storage of your antibiotic stock solutions and powders.

  • Contamination: Check for contamination of your isolate, as the presence of a second, more resistant organism can skew results.

  • Testing Method: Be aware that different testing methods can yield slightly different results. For instance, detecting cfr-mediated resistance can be challenging with disk diffusion or Etest methods, sometimes requiring longer incubation to observe resistance.[7] Broth or agar dilution methods are generally more reliable.[18]

Q6: I am attempting to induce resistance to this compound in vitro, but the MICs are not increasing significantly. What could be the issue?

A6: The inability to select for high-level resistance in vitro can be due to several factors:

  • Insufficient Drug Pressure: The concentration of this compound used in each passage may be too low. A stepwise increase in antibiotic concentration is typically required.[14][19] Start with a sub-inhibitory concentration (e.g., 0.5 x MIC) and gradually increase it in subsequent passages.

  • Number of Passages: Resistance development, especially via mutation, can be a slow process requiring numerous passages. An experiment may need to run for 30 days or more.[14]

  • Bacterial Strain: The genetic background of the bacterial strain can influence its ability to acquire resistance mutations. Some strains may be less prone to developing resistance.

  • Stability of Mutants: Some resistance mutations may impose a fitness cost, causing the mutants to be outcompeted by wild-type cells if the antibiotic pressure is not maintained consistently.

Q7: I've identified a G2576U mutation in the 23S rRNA of my isolate, but the Linezolid/Radezolid MIC is lower than expected. Why?

A7: The level of resistance conferred by 23S rRNA mutations is directly correlated with the proportion of mutated rRNA operons in the bacterial cell. Most bacteria have multiple copies of the rRNA genes (e.g., staphylococci have 5-6).[5]

  • Allele Dosage: An isolate may be heterozygous, with only a subset of its rRNA operons carrying the mutation. A lower number of mutated copies will result in a lower level of resistance.[5]

  • Quantification: To investigate this, use a quantitative method like pyrosequencing or quantitative PCR to determine the ratio of mutant to wild-type alleles.[5][20]

Q8: I suspect my isolate carries a transferable resistance gene like cfr or optrA. How can I confirm this?

A8: Confirmation involves two main steps:

  • Phenotypic Screening: The cfr gene confers the PhLOPSA resistance phenotype. Test your isolate for resistance to chloramphenicol, clindamycin, and a streptogramin A component (e.g., quinupristin). Resistance to all of these agents in addition to oxazolidinones is highly suggestive of cfr. The optrA gene confers resistance to oxazolidinones and phenicols.[21]

  • Genotypic Confirmation: The most definitive method is to use PCR with specific primers for the cfr, optrA, and poxtA genes. Subsequent sequencing of the PCR product can confirm the gene's identity and detect any variants.

Data and Protocols

Quantitative Data Summary

Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀) of Oxazolidinones Against Gram-Positive Isolates

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Source(s)
Enterococcus faecalis (Clinical Isolates)This compound0.250.50[11][22]
Linezolid2.04.0[11][22]
E. faecalis (Linezolid-Resistant)This compound0.5 - 1.01.0[13]
Tedizolid1.0 - 2.04.0[13]
Linezolid8.016.0[13]
S. aureus (MRSA & MSSA)This compound≤0.125 - 0.250.5[14]
Linezolid1.02.0[14]

Table 2: Key Resistance Mechanisms and Associated Antibiotic Classes

Resistance MechanismGene(s)FunctionCross-Resistance PhenotypeSource(s)
Ribosomal Methylationcfr23S rRNA (A2503) MethyltransferasePhLOPSA (Phenicols, Lincosamides, Oxazolidinones , Pleuromutilins, Streptogramin A)[6][9][23]
Ribosomal ProtectionoptrA, poxtAABC-F Family ProteinOxazolidinones , Phenicols[1][6]
Target Site Mutationrrl (23S rRNA)Altered drug binding siteOxazolidinones [1][5]
Ribosomal Protein MutationrplC, rplD (L3, L4)Altered drug binding siteOxazolidinones [1][19]

Key Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

  • Prepare Antibiotic Stock: Prepare a stock solution of this compound (and other oxazolidinones) at 10x the highest desired final concentration in a suitable solvent (e.g., DMSO).

  • Prepare Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 128 mg/L). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Inoculum: From a fresh culture (18-24 hours) on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculate Plates: Dilute the standardized suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours (20-24 hours for enterococci if needed).

  • Read Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Induction of Resistance

This protocol outlines a method for selecting resistant mutants through serial passage.[14]

  • Initial Culture: Inoculate a single colony of the parental strain (e.g., S. aureus ATCC 29213) into Tryptic Soy Broth (TSB) containing a sub-inhibitory concentration (e.g., 0.25x or 0.5x MIC) of this compound.

  • Serial Passage: Incubate until growth is observed (typically 24 hours). Transfer an aliquot of this culture to fresh TSB with the same antibiotic concentration. Repeat this for 3-5 generations to stabilize any initial adaptations.

  • Increase Drug Pressure: After several passages, transfer an aliquot to a new tube containing TSB with a two-fold higher concentration of this compound.

  • Repeat: Continue this cycle of passaging and concentration escalation for an extended period (e.g., 30-60 days). Periodically (e.g., every 5-7 days), perform MIC testing on the passaged population to monitor for changes in susceptibility.

  • Isolate Mutants: Once a significant increase in MIC is observed, plate the culture onto antibiotic-free agar. Select single colonies and confirm their resistant phenotype by re-testing the MIC.

  • Stability Check: To ensure the resistance is stable, passage the confirmed resistant isolates in antibiotic-free media for several generations and then re-determine the MIC.[14]

Visualizations

Diagrams of Pathways and Workflows

ResistanceMechanisms cluster_main Oxazolidinone Action cluster_resistance Mechanisms of Resistance Inhibit Oxazolidinone Binds to Peptidyl Transferase Center (PTC) on 50S Ribosome Block Inhibits Protein Synthesis Initiation Complex Inhibit->Block Mutations Target Site Mutations Block->Mutations Modification Target Site Modification (Enzymatic) Block->Modification Protection Ribosomal Protection Block->Protection Efflux Active Efflux Block->Efflux rRNA 23S rRNA Mutations (e.g., G2576U) Mutations->rRNA Reduces drug binding affinity rProtein Ribosomal Protein L3/L4 Mutations Mutations->rProtein Alters PTC conformation Cfr cfr Gene (A2503 Methylation) Modification->Cfr Steric hindrance at binding site OptrA optrA / poxtA Genes (ABC-F Proteins) Protection->OptrA Displaces bound drug Pump Efflux Pumps (Mainly G-) Efflux->Pump Removes drug from cell

Caption: Key mechanisms of bacterial resistance to oxazolidinone antibiotics.

ExperimentalWorkflow start Isolate Resistant Strain (Clinical or In Vitro) phenotype 1. Phenotypic Characterization - MIC testing (this compound, Linezolid, etc.) - PhLOPSA screening start->phenotype genotype 2. Genotypic Analysis phenotype->genotype wgs Whole Genome Sequencing (WGS) genotype->wgs Comprehensive approach pcr Targeted PCR & Sequencing (23S rRNA, rplC/D, cfr, optrA) genotype->pcr Hypothesis-driven approach analysis 3. Data Analysis & Correlation wgs->analysis pcr->analysis conclusion Identify Resistance Mechanism (Mutation, Acquired Gene, etc.) analysis->conclusion TroubleshootingLogic start Unexpected Resistance Observed in Experiment q1 Are results reproducible? start->q1 check_methods Review Protocol: - Inoculum density - Media/reagents - Incubation conditions q1->check_methods No q2 Isolate known to be wild-type? q1->q2 Yes retest Retest with controls check_methods->retest check_contamination Check for culture contamination (Re-streak and isolate) q2->check_contamination Yes q3 Resistance level? q2->q3 No screen_genes Screen for acquired genes (cfr, optrA) via PCR check_contamination->screen_genes low_mic Low-Level Resistance (2-4x MIC increase) q3->low_mic Low high_mic High-Level Resistance (>8x MIC increase) q3->high_mic High exp_low Consider: - Heterozygous rRNA mutations - Ribosomal protein (L3/L4) mutations - Efflux pump upregulation low_mic->exp_low exp_high Consider: - Homozygous rRNA mutations - Presence of cfr gene high_mic->exp_high

References

Validation & Comparative

Validating the superior in vitro activity of Radezolid against MRSA compared to other oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro studies indicates that Radezolid exhibits enhanced potency against Methicillin-resistant Staphylococcus aureus (MRSA) when compared to other oxazolidinone antibiotics, including the widely used Linezolid. This superior activity is primarily evidenced by lower Minimum Inhibitory Concentration (MIC) values, suggesting that a lower concentration of this compound is required to inhibit the growth of MRSA.

Recent research highlights that the MIC of this compound against MRSA strains is consistently lower than that of Linezolid.[1][2] One study found that the MIC50/MIC90 of Linezolid was approximately four times higher than that of this compound, indicating significantly better in vitro antibacterial activity for this compound.[1][2] Another comparative study also concluded that Tedizolid showed the best activity against planktonic MRSA, while this compound performed similarly to Ranbezolid with an MIC of 1 µg/mL, which was still an improvement over Linezolid.[3]

This enhanced in vitro efficacy of this compound extends to its activity against MRSA biofilms, which are notoriously difficult to eradicate. Studies have shown that this compound exhibits more robust anti-biofilm activity at subinhibitory concentrations compared to both Linezolid and Contezolid.[1][2]

Comparative In Vitro Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other oxazolidinones against MRSA, as reported in various in vitro studies.

AntibioticMRSA Strain(s)MIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference(s)
This compound Clinical Isolates≤0.125 - 0.5--[1][2]
ATCC 335911--[3]
Linezolid Clinical Isolates≤0.5 - 424[1][2]
ATCC 335912--[3]
Tedizolid ATCC 335910.5--[3]
Ranbezolid ATCC 335911--[3]

Experimental Protocols

The in vitro activity of oxazolidinones against MRSA is primarily determined through standardized susceptibility testing methods. The following protocols are commonly employed:

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The two main methods used are:

  • Agar Dilution Method: This method involves preparing a series of agar plates containing serial twofold dilutions of the antibiotic.[1][2] A standardized inoculum of the MRSA strain is then spotted onto the surface of each plate. After incubation, the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth. This method is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2]

  • Broth Microdilution Method: In this method, serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in 96-well microtiter plates.[4] Each well is then inoculated with a standardized suspension of the MRSA strain. Following incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Prepare MRSA Inoculum inoculation Inoculate Plates/Tubes with MRSA start->inoculation antibiotic_prep Prepare Serial Dilutions of Oxazolidinones antibiotic_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for MIC Determination.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones, including this compound, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding prevents the formation of the initiation complex, which is a crucial step in the translation of messenger RNA (mRNA) into proteins. By blocking this process, oxazolidinones halt the production of essential proteins, ultimately leading to the inhibition of bacterial growth.

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex Initiation Complex Formation 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex PTC Peptidyl Transferase Center (PTC) Inhibition Inhibition PTC->Inhibition This compound This compound This compound->PTC Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Essential for Inhibition->Initiation_Complex Prevents Inhibition->Bacterial_Growth_Inhibition Results in

Caption: Mechanism of Action of this compound.

References

Comparative study of the ribosomal binding sites of Radezolid and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative study of the ribosomal binding sites of two prominent oxazolidinone antibiotics, Radezolid and Linezolid. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from crystallographic and cryo-electron microscopy studies to elucidate the molecular interactions governing the activity of these drugs. The information presented herein is intended to support further research and development in the field of antibacterial agents.

Introduction

Linezolid, the first clinically approved oxazolidinone, and the second-generation this compound, both function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex and thereby halting translation.[1][2] While sharing a common mechanism, structural differences between the two molecules lead to distinct interactions within the ribosomal binding pocket, influencing their potency and spectrum of activity.[3][4]

Comparative Ribosomal Binding Interactions

Both Linezolid and this compound bind within the A-site of the peptidyl transferase center on the 50S ribosomal subunit.[5][6] Their core oxazolidinone A-ring positions itself to sterically hinder the proper placement of the aminoacyl-tRNA.[6] The binding of both drugs is context-specific, exhibiting enhanced activity when an alanine residue is present at the penultimate position of the nascent polypeptide chain.[7][8] This interaction stabilizes the antibiotic within its binding site.[7] Key differences in their interactions arise from their distinct side chains, which engage in additional contacts with the 23S rRNA.

Data Presentation: Key Ribosomal Interactions
FeatureLinezolidThis compoundSource
Core Binding Pocket Peptidyl Transferase Center (PTC) A-sitePeptidyl Transferase Center (PTC) A-site[2][5]
Key 23S rRNA Nucleotides G2061, A2451, C2452, U2504, G2505, U2506, U2585G2061, A2451, C2452, A2503, U2504, G2505, U2584, U2585[3][9][10]
Hydrogen Bonds - Oxazolidinone with G2505- Acetamide group with A2451- Morpholino ring with U2585- Secondary amine with U2584[3][9]
Van der Waals / Hydrophobic Interactions - Interactions with G2061, C2501, U2504, U2506- Acetyl group with A2503[3][9]
π-π Stacking Offset π-π stacking of the oxazolidinone A-ring with Ψ2504Offset π-π stacking of the oxazolidinone A-ring with Ψ2504[8]
Context-Specific Enhancement Stabilized by penultimate Alanine in nascent peptideStabilized by penultimate Alanine in nascent peptide[7][8]

Experimental Protocols

The structural and functional data presented are primarily derived from cryo-electron microscopy (cryo-EM) and X-ray crystallography studies, alongside biochemical assays such as toeprinting.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

This protocol provides a generalized workflow for determining the structure of antibiotic-bound ribosomes.

  • Ribosome Preparation: Isolate 70S ribosomes from the target bacterial species (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) through sucrose gradient centrifugation.[3]

  • Complex Formation: Incubate the purified 70S ribosomes with a molar excess of the antibiotic (e.g., 10 µM final concentration of this compound or Linezolid dissolved in DMSO) at 37°C for 15 minutes, followed by incubation on ice.[3][6]

  • Grid Preparation: Apply the ribosome-antibiotic complex solution to glow-discharged cryo-EM grids and plunge-freeze in liquid ethane using a vitrification robot.[3]

  • Data Collection: Collect cryo-EM data using a high-resolution transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Process the collected micrographs to reconstruct a 3D map of the ribosome-antibiotic complex. This involves motion correction, contrast transfer function (CTF) estimation, particle picking, 2D and 3D classification, and 3D refinement using software such as RELION.[11]

  • Model Building and Refinement: Fit an atomic model of the ribosome and the antibiotic into the cryo-EM density map and refine the structure to achieve a high-resolution model of the binding site.[11]

Toeprinting Assay for Ribosome Stalling

This biochemical assay is used to identify the specific sequences at which an antibiotic stalls the ribosome.

  • Template Preparation: Synthesize model mRNAs encoding specific peptide sequences, including potential stalling motifs (e.g., those with alanine in the penultimate position).[7]

  • In Vitro Translation: Set up an in vitro translation reaction using a cell-free extract (e.g., E. coli S30 extract), the prepared mRNA template, and the antibiotic of interest (Linezolid or this compound).

  • Primer Extension: Anneal a radiolabeled primer to a sequence downstream of the coding region on the mRNA. Use reverse transcriptase to extend the primer. The enzyme will stop at the position of the stalled ribosome.

  • Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis and visualize them by autoradiography. The length of the fragment indicates the precise location of the ribosome stall.[7]

Visualizations

Ribosomal Binding Site Comparison

cluster_Linezolid Linezolid Binding cluster_this compound This compound Binding Linezolid Linezolid L_A2451 A2451 Linezolid->L_A2451 H-bond (acetamide) L_G2505 G2505 Linezolid->L_G2505 H-bond (oxazolidinone) L_U2585 U2585 Linezolid->L_U2585 H-bond (morpholino) L_U2504 U2504 Linezolid->L_U2504 π-π stacking This compound This compound R_U2584 U2584 This compound->R_U2584 H-bond (sec. amine) R_A2503 A2503 This compound->R_A2503 vdW (acetyl) R_U2504 U2504 This compound->R_U2504 π-π stacking cluster_workflow Cryo-EM Workflow A Isolate 70S Ribosomes B Incubate with Antibiotic (Linezolid or this compound) A->B C Plunge-freeze to create grids B->C D Cryo-EM Data Collection C->D E 3D Reconstruction D->E F Atomic Model Building & Refinement E->F G High-Resolution Structure of Ribosome-Antibiotic Complex F->G

References

Evaluating the safety profile of Radezolid in comparison to first-generation oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

Radezolid, a next-generation oxazolidinone, demonstrates a significantly improved safety profile compared to its first-generation predecessor, Linezolid. Preclinical and clinical data suggest a reduced risk of the hallmark toxicities associated with this class of antibiotics, namely myelosuppression and monoamine oxidase (MAO) inhibition. This improved tolerability, coupled with its potent antimicrobial activity, positions this compound as a promising alternative for the treatment of serious Gram-positive infections.

First-generation oxazolidinones, while effective, are often limited by adverse effects that require close patient monitoring. Linezolid, the most notable of this class, is associated with hematologic toxicities such as thrombocytopenia and anemia, as well as neurotoxicity and the potential for serotonin syndrome due to its inhibition of MAO.[1][2][3][4][5] this compound was specifically engineered to mitigate these risks.[6]

Clinical Safety: Insights from Phase 2 Trials

A Phase 2 clinical trial comparing this compound to Linezolid in patients with uncomplicated skin and skin structure infections (uSSSI) indicated a favorable safety profile for this compound. The most frequently reported treatment-related adverse events were mild in nature, consisting primarily of diarrhea and headache.[7] While detailed quantitative data from the completed Phase 2 trials in uSSSI (NCT00646958) and community-acquired pneumonia (CAP) (NCT00640926) are not yet fully published, the initial findings are encouraging.[7][8]

Preclinical Evidence: Reduced Myelosuppression and Systemic Toxicity

A pivotal 3-month in vivo toxicology study in rats provided compelling evidence of this compound's enhanced safety. In this head-to-head comparison, this compound was well-tolerated at all tested dose levels, establishing a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day. In contrast, high-dose Linezolid was associated with significant toxicities, including decreased body weight and adverse hematological effects.[9]

Table 1: Comparative Preclinical Safety Findings in a 3-Month Rat Toxicology Study
ParameterThis compoundLinezolid (High-Dose)
Clinical Signs No adverse clinical signs observedAssociated with clinical effects
Body Weight No significant effectDecreased body weight
Food Consumption No significant effectDecreased food consumption
Hematology No significant effectsHematological effects observed
NOAEL 200 mg/kg/dayNot established at high doses

Mechanistic Basis for Improved Safety

The enhanced safety profile of this compound is attributed to its distinct molecular structure, which influences its interaction with key cellular components.

Reduced Inhibition of Mitochondrial Protein Synthesis

A primary mechanism underlying the toxicity of oxazolidinones is the inhibition of mitochondrial protein synthesis, a consequence of the structural similarity between bacterial and mitochondrial ribosomes.[2][3][10] This inhibition can lead to myelosuppression and other adverse effects. This compound was designed to have a lower affinity for mitochondrial ribosomes compared to Linezolid, thereby reducing the risk of such off-target effects.[6]

The following diagram illustrates the proposed mechanism of oxazolidinone-induced myelosuppression and the rationale for this compound's improved profile.

Mechanism of Oxazolidinone-Induced Myelosuppression Oxazolidinone Oxazolidinone (e.g., Linezolid) MitochondrialRibosome Mitochondrial Ribosome Oxazolidinone->MitochondrialRibosome Inhibits ProteinSynthesis Mitochondrial Protein Synthesis ReducedInhibition Reduced Inhibition Myelosuppression Myelosuppression (Thrombocytopenia, Anemia) ProteinSynthesis->Myelosuppression Leads to This compound This compound This compound->MitochondrialRibosome Lower Affinity

Caption: Proposed mechanism of oxazolidinone myelosuppression.

Lower Potential for Monoamine Oxidase (MAO) Inhibition

Linezolid is a weak, reversible inhibitor of monoamine oxidase, which can lead to drug-drug interactions and, in rare cases, serotonin syndrome when co-administered with serotonergic agents.[5][11] this compound's chemical structure was modified to reduce its interaction with MAO, thereby lowering the potential for these adverse events.

Experimental Methodologies

The evaluation of the safety profile of this compound involved a series of preclinical and clinical studies, employing standardized methodologies to assess potential toxicities.

Preclinical Toxicology Studies

The 3-month comparative toxicology study in rats involved daily oral administration of this compound or Linezolid. Key parameters monitored included clinical observations, body weight, food consumption, and comprehensive hematological analysis. The No Observed Adverse Effect Level (NOAEL) was determined as the highest dose at which no statistically or biologically significant adverse findings were observed.

In Vitro Myelosuppression Assessment: Colony-Forming Unit (CFU) Assay

To specifically evaluate the potential for myelosuppression, an in vitro colony-forming unit (CFU) assay using bone marrow progenitor cells is a standard method. This assay quantifies the inhibitory effect of a compound on the proliferation and differentiation of hematopoietic stem cells into various blood cell lineages.

The general workflow for a CFU assay is depicted below:

Experimental Workflow for In Vitro Myelosuppression Assay BM Bone Marrow Progenitor Cells Culture Culture with Growth Factors BM->Culture Treatment Treatment with Oxazolidinone Culture->Treatment Incubation Incubation Treatment->Incubation ColonyCount Colony Counting and Analysis Incubation->ColonyCount

Caption: Workflow of a Colony-Forming Unit (CFU) assay.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The potential for MAO inhibition is typically assessed using an in vitro enzyme inhibition assay. This involves incubating recombinant human MAO-A and MAO-B enzymes with varying concentrations of the test compound (e.g., this compound, Linezolid) and a substrate. The inhibitory activity is determined by measuring the reduction in the rate of substrate metabolism.

Conclusion

References

Radezolid's Edge: A Comparative Analysis of Cross-Resistance with Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of rising antimicrobial resistance, a critical evaluation of novel antibiotic candidates is paramount. This guide provides a detailed comparison of radezolid, a next-generation oxazolidinone, with other protein synthesis inhibitors, focusing on cross-resistance patterns. The data presented herein, supported by experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals in the ongoing battle against multidrug-resistant pathogens.

Executive Summary

This compound demonstrates superior in vitro activity against a range of Gram-positive bacteria, including strains resistant to the first-generation oxazolidinone, linezolid. While this compound maintains potency against many linezolid-resistant isolates, particularly those with target site mutations, cross-resistance is observed in strains harboring the cfr (chloramphenicol-florfenicol resistance) gene. This gene confers a broad resistance phenotype that can also affect lincosamides (e.g., clindamycin) and phenicols (e.g., chloramphenicol). This guide synthesizes available data to elucidate these complex resistance patterns.

Comparative In Vitro Activity of this compound

This compound consistently exhibits lower minimum inhibitory concentrations (MICs) compared to linezolid against both susceptible and resistant bacterial strains.

Table 1: this compound vs. Linezolid Activity against Enterococcus faecalis
OrganismResistance ProfileThis compound MIC (µg/mL)Linezolid MIC (µg/mL)Fold Difference
E. faecalis (302 clinical isolates)MixedMIC₅₀: 0.25 / MIC₉₀: 0.50MIC₅₀: 2 / MIC₉₀: 48-fold lower
E. faecalis (71 isolates)Linezolid-ResistantRange: 0.5-1Not specifiedThis compound MIC₅₀/MIC₉₀ 8-fold lower than linezolid[1]
High-Level Linezolid-Resistant E. faecalisLinezolid MICs ≥ 64 µg/mL with 23S rRNA mutations≥ 4≥ 64>16-fold

Data sourced from references[1][2].

Table 2: this compound vs. Linezolid Activity against Staphylococcus aureus
OrganismResistance ProfileThis compound MIC (µg/mL)Linezolid MIC (µg/mL)Fold Difference
S. aureus (MRSA & MSSA clinical isolates)MixedRange: ≤0.125-0.5Range: ≤0.5-4This compound MIC₅₀/MIC₉₀ ~4-fold lower than linezolid[3]
Linezolid-Resistant S. aureus (with 23S rRNA mutations)Linezolid-ResistantThis compound demonstrates smaller fold shifts in MIC compared to linezolid[4]--
cfr-positive S. aureusLinezolid-Resistant2- to 4-fold MIC increase compared to cfr-negative[2]--
Chloramphenicol-Resistant MRSAChloramphenicol-Resistant0.5 (in 35.5% of isolates)--
Chloramphenicol-Resistant MSSAChloramphenicol-Resistant0.5 (in 28.6% of isolates)--

Data sourced from references[2][3][4].

Mechanisms of Cross-Resistance

The primary mechanism of cross-resistance between this compound and other protein synthesis inhibitors, including linezolid, clindamycin, and chloramphenicol, is the presence of the chloramphenicol-florfenicol resistance (cfr) gene .[5] This gene encodes a methyltransferase that modifies adenine at position 2503 in the 23S rRNA of the bacterial ribosome. This methylation prevents the binding of several classes of antibiotics that target the peptidyl transferase center.[6]

While this compound's unique structure, particularly its D-ring, allows for additional interactions with the ribosome that can overcome some resistance mechanisms like 23S rRNA mutations, the steric hindrance caused by Cfr-mediated methylation can still reduce its efficacy.[6] Studies have shown a 2- to 8-fold reduction in this compound activity against cfr-positive strains.

dot

cluster_resistance Mechanism of Cross-Resistance cluster_antibiotics Affected Antibiotics cfr_gene cfr Gene methyltransferase Cfr Methyltransferase cfr_gene->methyltransferase Encodes ribosome Bacterial Ribosome (23S rRNA at A2503) methyltransferase->ribosome Acts on methylation Methylation of A2503 ribosome->methylation Results in This compound This compound methylation->this compound Prevents Binding Linezolid Linezolid methylation->Linezolid Prevents Binding Clindamycin Clindamycin methylation->Clindamycin Prevents Binding Chloramphenicol Chloramphenicol methylation->Chloramphenicol Prevents Binding

Caption: Cfr-mediated cross-resistance mechanism.

Experimental Protocols

The data presented in this guide were primarily generated using the agar dilution method for antimicrobial susceptibility testing, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7]

Agar Dilution Method (Based on CLSI M07 Guidelines)
  • Preparation of Antimicrobial Stock Solutions:

    • Antimicrobial powders are weighed and dissolved in a suitable solvent to create high-concentration stock solutions.

  • Preparation of Agar Plates:

    • Mueller-Hinton agar is prepared, sterilized, and cooled to 48-50°C in a water bath.

    • Serial two-fold dilutions of the antimicrobial stock solutions are prepared.

    • A specific volume of each antimicrobial dilution is added to molten agar to achieve the final desired concentrations.

    • The agar is poured into sterile petri dishes and allowed to solidify. A growth control plate without any antimicrobial agent is also prepared.

  • Inoculum Preparation:

    • Bacterial isolates are grown on a suitable agar medium to obtain isolated colonies.

    • A suspension of the bacterial colonies is made in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized inoculum is further diluted to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.[8]

  • Inoculation:

    • The prepared bacterial inoculum is spotted onto the surface of the agar plates containing the different antimicrobial concentrations using a multipoint inoculator or a calibrated loop.

  • Incubation:

    • The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.[8]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

dot

start Start prep_stock Prepare Antimicrobial Stock Solutions start->prep_stock prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Agar Plates with Serial Dilutions prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Agar dilution antimicrobial susceptibility testing workflow.

Conclusion

This compound demonstrates significant promise as a potent oxazolidinone with enhanced activity against many linezolid-resistant strains. However, the emergence of cfr-mediated resistance highlights a critical mechanism of cross-resistance that extends to other classes of protein synthesis inhibitors. Understanding these intricate patterns of resistance is essential for the strategic development and clinical application of new antimicrobial agents. Continued surveillance and mechanistic studies are crucial to stay ahead of evolving bacterial resistance.

References

Radezolid vs. Vancomycin for Vancomycin-Resistant Enterococci (VRE): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Radezolid and Vancomycin against Vancomycin-Resistant Enterococci (VRE). The information is compiled from available in vitro studies and clinical trial data to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent for VRE infections.

Executive Summary

Vancomycin-resistant Enterococci (VRE) present a significant challenge in clinical settings, necessitating the development of novel antimicrobial agents. This compound, a next-generation oxazolidinone, has emerged as a promising candidate. This guide summarizes the available data on the in vitro efficacy of this compound against VRE, comparing it with the established glycopeptide antibiotic, Vancomycin. While direct comparative clinical trial data is limited, this guide provides an overview of the existing preclinical and clinical findings for this compound.

Data Presentation

Table 1: In Vitro Susceptibility of Enterococcus spp. to this compound and Linezolid
AntibioticOrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
This compound Enterococcus faecalis3020.250.50
Linezolid Enterococcus faecalis30224
This compound Enterococcus faecium232-4 times lower than Linezolid
Linezolid Enterococcus faecium232--

Note: Data for this compound against E. faecium is presented as a relative value to Linezolid as specific MIC50/MIC90 values were not available in the cited literature. Vancomycin is not included in this table as VRE are, by definition, resistant.

A study on 302 clinical isolates of Enterococcus faecalis demonstrated that the MIC50 and MIC90 values for this compound were eightfold lower than those of Linezolid, another oxazolidinone antibiotic.[1] For Enterococcus faecium, the this compound MIC90 was found to be four times lower than that of Linezolid in a study of 232 isolates.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)

The minimum inhibitory concentrations (MICs) of this compound and Linezolid against Enterococcus faecalis and Enterococcus faecium isolates were determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Plates: A series of agar plates containing doubling dilutions of the antibiotics were prepared.

  • Inoculum Preparation: Bacterial isolates were cultured overnight, and the suspension was adjusted to a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspension was inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: Plates were incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Time-Kill Assay (General Protocol)
  • Inoculum Preparation: A starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL is prepared in cation-adjusted Mueller-Hinton broth.

  • Antibiotic Addition: The antibiotic is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control tube without any antibiotic is also included.

  • Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • Viable Cell Counting: Serial dilutions of the samples are plated on appropriate agar plates, and the colonies are counted after overnight incubation to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualization

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo Preclinical & Clinical Evaluation cluster_comparison Comparative Analysis strain VRE Strain Isolation & Identification mic MIC Determination (Agar Dilution) strain->mic Standardized Inoculum tk Time-Kill Assay mic->tk Inform Concentration Selection data_analysis Data Analysis (MIC50/90, Kill Curves) tk->data_analysis compare Compare this compound Efficacy vs. Vancomycin & Other Agents data_analysis->compare animal Animal Infection Model (e.g., Murine Bacteremia) phase1 Phase 1 Clinical Trial (Safety & Pharmacokinetics) animal->phase1 Preclinical Data phase2 Phase 2 Clinical Trial (Efficacy & Dosing) phase1->phase2 phase3 Phase 3 Clinical Trial (Pivotal Efficacy & Safety) phase2->phase3 phase3->compare

Caption: Experimental workflow for evaluating the efficacy of this compound against VRE.

Signaling_Pathways cluster_this compound This compound (Oxazolidinone) Mechanism cluster_vancomycin Vancomycin (Glycopeptide) Mechanism This compound This compound ribosome50s 50S Ribosomal Subunit This compound->ribosome50s Binds to P-site initiation_complex Inhibition of 70S Initiation Complex Formation ribosome50s->initiation_complex protein_synthesis Blocks Protein Synthesis initiation_complex->protein_synthesis cell_death_r Bacteriostatic Effect protein_synthesis->cell_death_r vancomycin Vancomycin dala D-Ala-D-Ala Terminus of Peptidoglycan Precursors vancomycin->dala Binds to transglycosylation Inhibition of Transglycosylation dala->transglycosylation cell_wall Inhibition of Cell Wall Synthesis transglycosylation->cell_wall cell_death_v Bactericidal Effect (in susceptible organisms) cell_wall->cell_death_v

Caption: Mechanisms of action for this compound and Vancomycin.

Discussion

The available in vitro data suggests that this compound demonstrates potent activity against Enterococcus faecalis and Enterococcus faecium, including strains that are non-susceptible to Linezolid.[1][2] The significantly lower MIC values of this compound compared to Linezolid indicate a potential for higher efficacy against these pathogens.[1]

Vancomycin's mechanism of action involves the inhibition of cell wall synthesis, which is rendered ineffective in VRE through alterations in the D-Ala-D-Ala target. This compound, as an oxazolidinone, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, a different mechanism that is effective against VRE.

While direct comparative time-kill studies between this compound and Vancomycin against VRE are not available in the reviewed literature, the bacteriostatic nature of oxazolidinones is well-established. In contrast, vancomycin exhibits bactericidal activity against susceptible organisms.

Clinical development of this compound has progressed to Phase 2 trials for uncomplicated skin and skin structure infections and community-acquired bacterial pneumonia.[3] These trials have demonstrated a favorable safety and tolerability profile for this compound.[3] However, there are currently no specific clinical trials published that evaluate the efficacy of this compound for the treatment of VRE infections.

Conclusion

This compound exhibits promising in vitro activity against VRE, with MIC values suggesting greater potency than Linezolid. Its distinct mechanism of action provides a therapeutic advantage against vancomycin-resistant strains. Further in vitro studies, particularly time-kill kinetics and in vivo animal models, are warranted to directly compare the efficacy of this compound and Vancomycin against VRE. The favorable safety profile observed in clinical trials for other indications supports the continued investigation of this compound as a potential treatment option for serious VRE infections. Future clinical trials specifically targeting VRE are crucial to validate its clinical utility in this patient population.

References

Radezolid Demonstrates Superior Intracellular Accumulation in Macrophages Compared to Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals will find compelling evidence indicating that the novel biaryloxazolidinone, Radezolid, exhibits significantly higher intracellular accumulation in macrophages than the established antibiotic, Linezolid. This enhanced concentration within phagocytic cells, key players in the host immune response, suggests a potential advantage for this compound in treating infections caused by intracellular pathogens.

A comprehensive analysis of published experimental data reveals that this compound achieves a cellular-to-extracellular concentration ratio approximately 10 to 12 times higher than that of Linezolid in macrophage cell lines.[1][2] This marked difference in accumulation could translate to greater efficacy against bacteria that reside and replicate within these immune cells.

Quantitative Comparison of Intracellular Accumulation

The following table summarizes the key quantitative data on the intracellular accumulation of this compound and Linezolid in macrophage cell models.

ParameterThis compoundLinezolidCell TypeReference
Cellular-to-Extracellular Concentration Ratio (C/E) ~11-12~1THP-1 human macrophages[1]
Accumulation Half-life (t1/2) ~6 minutesNot reportedTHP-1 human macrophages, J774 mouse macrophages[1][3]
Efflux Half-life (t1/2) ~9 minutesNot reportedTHP-1 human macrophages, J774 mouse macrophages[1][3]
Effect of Low Temperature (4°C) Reduced to 35-40% of controlReduced to 35-40% of controlTHP-1 human macrophages[4]
Effect of Acidic pH (<6) Reduced to 20-30% of controlLess affectedTHP-1 human macrophages[1][3]
Subcellular Distribution ~60% cytosol, ~40% lysosomesNot specifiedTHP-1 human macrophages[1][3][5]

Experimental Insights into Accumulation Mechanisms

Studies indicate that the accumulation of this compound is a rapid and reversible process that is independent of cellular energy but is pH-dependent.[1][3] This suggests a mechanism involving transmembrane diffusion of the non-ionized form of the drug and subsequent "trapping" of the protonated form within the acidic environment of lysosomes, a phenomenon previously described for macrolide antibiotics.[1][3] In contrast, Linezolid's modest accumulation appears to be less influenced by the pH gradient.[1]

The accumulation of both drugs is significantly reduced at low temperatures, suggesting the involvement of membrane fluidity or cellular processes that are temperature-sensitive.[4]

Experimental Protocols

The data presented is based on established in vitro models using macrophage cell lines. A generalized experimental protocol is outlined below.

Cell Culture and Drug Incubation:

  • Cell Lines: Human macrophage-like THP-1 cells or murine J774 macrophages were cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum.

  • Drug Incubation: Cells were incubated with known extracellular concentrations of this compound or Linezolid for specified time periods at 37°C. For mechanistic studies, incubations were also performed at 4°C or in media with adjusted pH.

Determination of Intracellular Drug Concentration:

  • Cell Lysis: After incubation, the cells were washed to remove extracellular drug and then lysed.

  • Drug Quantification: The intracellular drug concentration was determined using specific and sensitive analytical methods:

    • This compound: Scintillation counting for radiolabeled this compound ([¹⁴C]RX-1741).

    • Linezolid: High-performance liquid chromatography (HPLC) or a microbiological assay using a susceptible bacterial strain.[2]

  • Data Normalization: Intracellular drug concentrations were typically normalized to the total cell protein content, which was then used to calculate the apparent cellular volume and the cellular-to-extracellular concentration ratio.

The following diagram illustrates the general workflow for determining the intracellular accumulation of antibiotics in macrophages.

G cluster_0 Cell Culture and Drug Exposure cluster_1 Sample Processing cluster_2 Analysis A Macrophage Cell Culture (e.g., THP-1, J774) B Incubation with This compound or Linezolid A->B C Wash Cells to Remove Extracellular Drug B->C After Incubation D Cell Lysis C->D E Quantify Intracellular Drug (Scintillation, HPLC, etc.) D->E F Determine Total Cell Protein D->F G Calculate C/E Ratio E->G F->G

Experimental workflow for determining intracellular antibiotic accumulation.

Conclusion

The available experimental data consistently demonstrates that this compound accumulates to a significantly greater extent within macrophages compared to Linezolid.[1][6][7] This enhanced intracellular penetration, attributed to its physicochemical properties and a pH-dependent trapping mechanism, may offer a therapeutic advantage in the treatment of infections caused by intracellular pathogens.[1][3] These findings underscore the importance of considering cellular pharmacokinetics in the development and evaluation of new antimicrobial agents.

References

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Proper Disposal of Radezolid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the lifecycle of an investigational drug like Radezolid extends beyond its experimental application. Proper disposal is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and logistical management of this compound waste.

Core Principles of Investigational Drug Disposal

As an investigational oxazolidinone antibiotic, this compound waste must be managed in accordance with federal, state, and local regulations for pharmaceutical waste.[1][2] The primary goal is to prevent its release into the environment and to ensure it cannot be diverted or misused.[3]

Procedural Steps for this compound Disposal

The following steps outline the recommended procedure for disposing of unused, expired, or contaminated this compound. These are based on general best practices for investigational drug disposal and should be supplemented by any specific instructions provided by the manufacturer or in a product-specific Safety Data Sheet (SDS), when available.

1. Initial Assessment and Segregation:

The first crucial step is to determine if the this compound waste is classified as hazardous. This determination should be made by consulting the facility's Environmental Health and Safety (EHS) department.[1] Factors that may contribute to a hazardous classification include the drug's inherent toxicity, reactivity, or other characteristics as defined by the Resource Conservation and Recovery Act (RCRA).

  • Hazardous Waste: If deemed hazardous, the waste must be segregated from non-hazardous materials and managed under strict hazardous waste protocols.[1][4]

  • Non-Hazardous Waste: Even if classified as non-hazardous, it is best practice to handle investigational drug waste with care to prevent environmental contamination.[1]

2. Containerization and Labeling:

Proper containment and labeling are paramount to safe handling and disposal.

  • Container Selection: Choose a container that is compatible with the physical and chemical properties of this compound (e.g., solid or liquid form).[4] The container should be durable and leak-proof.[4] For added safety, consider using a secondary containment bin.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" (if applicable) and include the following information:

    • Principal Investigator's (PI) name and contact information.[4]

    • The chemical name "this compound" (no abbreviations).[4]

    • The location where the waste is stored (building and room number).[4]

    • An accumulation start date.

3. Storage and Accumulation:

Designate a specific, secure area for the accumulation of this compound waste, known as a Satellite Accumulation Area (SAA).[4]

  • Location: The SAA should be in a locked cabinet or a designated, low-traffic area to prevent unauthorized access.[4]

  • Inspections: The research team must conduct and document weekly inspections of the SAA to check for leaks or spills.[4]

4. Final Disposal Pathway:

The final disposal of this compound waste should be managed through the institution's EHS department or a licensed hazardous waste vendor.[1][2][4]

  • Waste Pickup Request: Submit a chemical waste disposal request form to your institution's EHS office.[4]

  • Transportation and Destruction: The EHS department will arrange for the collection and transport of the waste to a permitted treatment, storage, and disposal facility (TSDF).[2][4] The preferred method of destruction for pharmaceutical waste is high-temperature incineration.[2][5]

The following table summarizes the key disposal considerations:

ParameterGuidelineSource
Waste Classification Contact Environmental Health and Safety (EHS) to determine if the waste is hazardous under RCRA.[1]
Container Use a compatible, leak-proof container. Secondary containment is recommended.[4]
Labeling Label with "Hazardous Waste" (if applicable), chemical name, PI information, and location.[4]
Storage Store in a designated and secure Satellite Accumulation Area (SAA).[4]
Inspections Conduct and document weekly inspections of the SAA.[4]
Disposal Method Arrange for pickup by EHS for incineration at a permitted facility.[2][4]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, the general procedures outlined by regulatory bodies and institutional safety guidelines provide a framework. The core "experiment" in this context is the safe and compliant removal of the chemical from the laboratory environment. The methodology involves the careful segregation, containment, labeling, and transfer of the waste material to a qualified disposal vendor, as detailed in the procedural steps above.

Visualizing the Disposal Workflow

To further clarify the decision-making process and procedural flow for this compound disposal, the following diagram illustrates the key steps.

Radezolid_Disposal_Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Segregation cluster_2 Phase 3: Containment cluster_3 Phase 4: Storage & Monitoring cluster_4 Phase 5: Disposal start This compound Waste Generated assess Assess Waste (Contact EHS) start->assess hazardous Segregate as Hazardous Waste assess->hazardous Hazardous non_hazardous Segregate as Non-Hazardous Waste assess->non_hazardous Non-Hazardous containerize Containerize in Compatible & Labeled Container hazardous->containerize non_hazardous->containerize store Store in Secure Satellite Accumulation Area (SAA) containerize->store inspect Conduct Weekly Inspections store->inspect request Submit Waste Pickup Request to EHS inspect->request end Incineration by Licensed Vendor request->end

This compound Disposal Workflow

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Radezolid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This guide provides critical safety and logistical information for the handling of Radezolid, a novel oxazolidinone antibiotic. Given the potent nature of this compound, strict adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.

Hazard Assessment and Occupational Exposure

This compound is a potent pharmaceutical compound. While a specific Occupational Exposure Limit (OEL) for this compound has not been publicly established, it is prudent to handle it as a substance with a low OEL, necessitating stringent containment and handling protocols. For context, other potent pharmaceutical compounds can have OELs in the range of 10 to less than 100 micrograms per cubic meter (µg/m³). All handling procedures should be designed to minimize any potential for exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for the safe handling of this compound. The following table outlines the minimum required PPE.

PPE Component Specification Purpose
Gloves Double-gloving with nitrile glovesPrevents skin contact. The outer glove should be changed immediately upon contamination.
Lab Coat Disposable, solid-front, back-closing gownProtects against splashes and contamination of personal clothing.
Eye Protection Chemical splash goggles or a face shieldProtects eyes from splashes and aerosols.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher)Minimizes inhalation of airborne particles, especially during powder handling.

Engineering Controls

Engineering controls are the primary means of minimizing exposure to this compound.

Control Measure Description
Ventilated Enclosure All handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE).
Closed Systems Use closed-system transfer devices (CSTDs) for reconstituting and transferring solutions to minimize the generation of aerosols.
Negative Pressure The laboratory where this compound is handled should be maintained under negative pressure to prevent the escape of airborne contaminants.

Standard Operating Procedures

A clear and detailed standard operating procedure (SOP) is essential for the safe handling of this compound. The following workflow outlines the key steps.

Radezolid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Enclosure prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh this compound Powder prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decon Decontaminate Surfaces and Equipment handle_transfer->cleanup_decon Proceed to cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

This compound Handling Workflow

Experimental Protocol: Weighing and Dissolving this compound Powder

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the ventilated enclosure is functioning correctly.

    • Place all necessary equipment (analytical balance, weigh paper, spatula, solvent, vials) inside the enclosure before starting.

  • Weighing:

    • Carefully weigh the desired amount of this compound powder onto weigh paper using a dedicated spatula.

    • Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see Section 5).

  • Dissolution:

    • Transfer the weighed powder to a suitable vial.

    • Add the appropriate solvent to the vial using a calibrated pipette.

    • Cap the vial securely and mix gently until the powder is completely dissolved.

Decontamination and Disposal

Proper decontamination and disposal are critical to prevent cross-contamination and environmental release.

Decontamination Procedures:

Item Decontamination Agent Procedure
Work Surfaces 70% Isopropyl Alcohol followed by a suitable inactivating agent (e.g., 10% bleach solution, followed by a water rinse)Wipe down all surfaces inside the ventilated enclosure and any other potentially contaminated areas.
Equipment 70% Isopropyl Alcohol and/or autoclaving if appropriateClean all non-disposable equipment thoroughly after use.
Glassware Soak in a suitable inactivating solution before washingEnsure all residual this compound is neutralized.

Disposal Plan:

All waste generated from handling this compound must be treated as hazardous waste.

Waste Stream Disposal Container Disposal Method
Solid Waste (gloves, gowns, weigh paper, etc.)Labeled, sealed hazardous waste bagIncineration by a licensed hazardous waste disposal company.
Liquid Waste (unused solutions, rinsates)Labeled, sealed hazardous waste containerCollection and disposal by a licensed hazardous waste disposal company.
Sharps (needles, scalpels)Puncture-resistant sharps containerIncineration by a licensed hazardous waste disposal company.

The following diagram illustrates the logical relationship for waste segregation and disposal.

Radezolid_Waste_Disposal cluster_waste_generation Waste Generation cluster_waste_segregation Segregation cluster_disposal Final Disposal solid_waste Solid Waste (PPE, consumables) solid_container Hazardous Solid Waste Bag solid_waste->solid_container liquid_waste Liquid Waste (solutions, rinsates) liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (needles, blades) sharps_container Sharps Container sharps_waste->sharps_container incineration High-Temperature Incineration solid_container->incineration liquid_container->incineration sharps_container->incineration

This compound Waste Disposal Logic

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is required.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with absorbent material. Decontaminate the area as described in Section 5. Report the spill to the appropriate safety officer.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks to themselves and the environment. This commitment to safety is integral to the responsible advancement of scientific research.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.